1-Bromo-3-(difluoromethyl)-2-iodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMQECQKFLYDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-3-(difluoromethyl)-2-iodobenzene: A Versatile Building Block for Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(difluoromethyl)-2-iodobenzene, bearing the CAS number 1261775-78-3, is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a bromine atom, an iodine atom, and a difluoromethyl group on a benzene ring, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a particular focus on its utility in pharmaceutical research and drug development.
The strategic arrangement of two different halogen atoms (bromine and iodine) with distinct reactivities allows for selective and sequential functionalization through various cross-coupling reactions. The presence of the difluoromethyl (-CF2H) group, a key pharmacophore in medicinal chemistry, further enhances its appeal. The -CF2H group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often leading to improved metabolic stability, bioavailability, and target-binding affinity of drug candidates.
This document will delve into the core chemical characteristics of this compound, providing insights into its synthetic utility and safe handling. While specific experimental data for this exact compound is not extensively published, this guide synthesizes information from closely related analogues and established principles of organic chemistry to provide a robust technical overview for the research community.
Physicochemical Properties
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C7H4BrF2I | Calculated from structure |
| Molecular Weight | 348.91 g/mol | Calculated from atomic weights |
| Appearance | Likely a solid at room temperature | Based on similar polyhalogenated benzenes |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, DMF, DMSO, chlorinated solvents) | General property of non-polar aromatic halides[1] |
| Thermal Stability | Expected to be stable under normal storage conditions | General stability of aromatic halides |
Synthesis and Elucidation
A definitive, published synthetic route for this compound (CAS 1261775-78-3) is not prominently available. However, a plausible and logical synthetic strategy can be devised based on well-established methodologies for the synthesis of polysubstituted aromatic compounds, particularly those involving diazotization-halogenation reactions.
A likely precursor for this synthesis would be 2-amino-3-bromo-1-(difluoromethyl)benzene. The synthesis would then proceed via a Sandmeyer-type reaction.
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Diazotization: The aniline precursor, 2-amino-3-bromo-1-(difluoromethyl)benzene, would be dissolved in a suitable acidic medium, such as a mixture of sulfuric acid and water, and cooled to 0-5 °C. An aqueous solution of sodium nitrite would then be added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The completion of the reaction is typically monitored by the immediate color change of starch-iodide paper.
-
Iodination: The freshly prepared diazonium salt solution would then be added to a solution of potassium iodide in water. The reaction mixture would be allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The desired product, this compound, would precipitate out of the aqueous solution and could be isolated by extraction with an organic solvent, followed by purification techniques such as column chromatography.
The synthesis of various bromo-iodo-fluorobenzenes has been documented using similar diazotization procedures, lending strong support to the feasibility of this proposed route. For instance, the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene from 4-bromo-3-chloro-2-fluoroaniline utilizes a one-pot diazotization and iodination method with cuprous iodide as a catalyst[2].
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, as well as the presence of the difluoromethyl group.
Selective Cross-Coupling Reactions
In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig), the C-I bond is significantly more reactive than the C-Br bond. This allows for selective functionalization at the iodine-bearing position under milder reaction conditions, leaving the bromine atom intact for a subsequent, different coupling reaction. This sequential functionalization is a powerful strategy for the synthesis of complex, unsymmetrical molecules.
Workflow for Sequential Cross-Coupling:
Caption: Selective sequential cross-coupling strategy.
This selective reactivity has been well-documented for various bromo-iodobenzenes. For example, in palladium-catalyzed reactions, the oxidative addition of the C-I bond to the Pd(0) catalyst is much faster than that of the C-Br bond. This allows for the first coupling to occur selectively at the iodine position. The subsequent coupling at the bromine position typically requires more forcing conditions, such as higher temperatures or more electron-rich ligands.
Role of the Difluoromethyl Group
The difluoromethyl group is a highly sought-after moiety in medicinal chemistry. Its electron-withdrawing nature can influence the reactivity of the aromatic ring, and it can participate in hydrogen bonding, which can be crucial for drug-receptor interactions. The introduction of a -CF2H group can significantly alter a molecule's pharmacokinetic profile by improving metabolic stability and membrane permeability.
While direct functionalization of the C-H bond in the difluoromethyl group is challenging, the presence of this group on the aromatic ring can be a key design element in the synthesis of novel bioactive compounds.
Safety and Handling
As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests the following:
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising and highly versatile building block for organic synthesis. Its unique combination of two different, selectively addressable halogen atoms and a medicinally relevant difluoromethyl group makes it an attractive starting material for the synthesis of a wide range of complex molecules. This is particularly true in the field of drug discovery, where the ability to perform sequential, site-selective modifications is paramount for the efficient generation of compound libraries and the optimization of lead candidates. While specific experimental data for this compound is sparse, its properties and reactivity can be reliably inferred from established chemical principles and the behavior of closely related analogues. As research in medicinal and materials chemistry continues to advance, the utility of such multi-functionalized building blocks is expected to grow, making this compound a compound of significant interest to the scientific community.
References
-
Robaszkiewicz, J., Chaładaj, W., Pawluc, P., & Zaranek, M. (n.d.). Two-step chemoselective cross-coupling of 1-bromo-4-iodobenzene. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Keglevich, G., et al. (2018). P-C coupling reactions of 3-bromo-iodobenzene. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Keglevich, G., et al. (2018). P-C coupling reactions of 1-bromo-2-iodobenzene. ResearchGate. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
S. L. MacNeil et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Retrieved February 23, 2026, from [Link]
-
Hartwig, J. F., et al. (2012). Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. PMC. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 1-fluoro-2-bromo-3-iodobenzene.
- Google Patents. (n.d.). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
- Supporting Information for Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions. (n.d.).
-
NIST. (n.d.). Benzene, 1-bromo-3-iodo-. NIST WebBook. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-3-fluoro-2-iodobenzene. Retrieved February 23, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information for Catalytic trifluoromethylation of iodoarenes.... Retrieved February 23, 2026, from [Link]
-
AIST. (n.d.). iodobenzene (NMR Spectrum). Spectral Database for Organic Compounds, SDBS. Retrieved February 23, 2026, from [Link]
-
European Patent Office. (2019, July 31). CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES. Retrieved February 23, 2026, from [Link]
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Technical Guide: Difluoromethylated Benzene Building Blocks for Medicinal Chemistry
Executive Summary
The difluoromethyl group (
This guide provides a technical roadmap for incorporating
Part 1: The Physicochemical Rationale
The Lipophilic Hydrogen Bond Donor
The strategic value of the difluoromethyl group lies in the polarization of the
Key Physicochemical Parameters:
-
Hydrogen Bond Acidity (Abraham A): The
group exhibits an A value of ~0.10–0.[4]15. While weaker than a phenol (A ≈ 0.60), it is sufficient to maintain binding affinity in pockets requiring H-bond donation, without the metabolic liability of a hydroxyl group. -
Lipophilicity Modulation: Replacing a
with typically lowers LogP (due to polarity), whereas replacing a hydrophilic with increases LogP, improving membrane permeability. -
Metabolic Blocking: The
bond strength (~116 kcal/mol) renders the group resistant to cytochrome P450 oxidative metabolism. It is particularly effective at blocking O-demethylation when used as a bioisostere for a methoxy group ( vs ).
Visualization: The Bioisosteric Pivot
The following diagram illustrates the strategic positioning of
Caption: Strategic utility of the difluoromethyl group as a bioisostere, balancing stability, lipophilicity, and hydrogen bonding.[2][4][5][6]
Part 2: Synthetic Strategies (The "How")
Method A: Radical C-H Difluoromethylation (Innate Functionalization)
Best for: Late-stage functionalization of complex heterocycles.
The Standard: Zinc Difluoromethanesulfinate (DFMS) – The "Baran Reagent."
This method utilizes a radical mechanism to append a
Method B: Nickel-Catalyzed Cross-Coupling
Best for: Pre-functionalized aryl chlorides/bromides.
The Standard: Ni-catalyzed reductive coupling with
Method C: Deoxofluorination
Best for: Converting aldehydes to
Part 3: Detailed Experimental Protocols
Protocol 1: Innate C-H Difluoromethylation using Zinc Sulfinate (DFMS)
Based on the methodology established by Fujiwara, Baran, et al. (Nature, 2012).
Mechanism:
The reaction proceeds via the oxidative generation of a
Reagents:
-
Substrate: Heteroarene (1.0 equiv)
-
Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)
-
Solvent: DCM/Water (2.5:1 ratio) – Biphasic system is critical.
-
Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Optional, accelerates reaction for basic heterocycles.
Step-by-Step Workflow:
-
Setup: To a vial equipped with a magnetic stir bar, add the heteroarene (0.5 mmol) and Zinc Difluoromethanesulfinate (DFMS, 295 mg, 1.5 mmol).
-
Solvent Addition: Add Dichloromethane (DCM, 2.5 mL) and Water (1.0 mL). The biphasic mixture ensures the solubility of both the organic substrate and the inorganic salt.
-
Initiation: Add TFA (38 µL, 0.5 mmol) followed by the dropwise addition of TBHP (70% aq., ~340 µL).
-
Note: A slight exotherm may occur.[7]
-
-
Reaction: Stir vigorously at room temperature (or 40°C for sluggish substrates) for 12–24 hours. The vigorous stirring is essential to maximize interfacial surface area.
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Dry combined organics over , filter, and concentrate. -
Purification: Flash column chromatography. (Note:
products are often only slightly less polar than the starting material; use a shallow gradient).
Protocol 2: Deoxofluorination of Benzaldehydes with XtalFluor-E
A safer alternative to DAST for converting Ar-CHO to Ar-CF2H.
Safety Warning: While safer than DAST, this reaction generates HF in situ upon activation. Use plastic/Teflon labware or HF-resistant glassware if possible, and always work in a fume hood. Calcium gluconate gel must be available.
Reagents:
-
Substrate: Aromatic Aldehyde (1.0 equiv)
-
Reagent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) (1.5 equiv)
-
Promoter: Triethylamine trihydrofluoride (
) (2.0 equiv) or DBU. -
Solvent: Anhydrous DCM.
Step-by-Step Workflow:
-
Setup: Flame-dry a reaction vessel and cool to room temperature under
. -
Solubilization: Add XtalFluor-E (1.5 equiv) and anhydrous DCM.
-
Activation: Add
(2.0 equiv) and (1.0 equiv) at 0°C.-
Tech Tip: The amine HF complex activates the XtalFluor, releasing the fluoride anion in a controlled manner.
-
-
Addition: Add the aldehyde (1.0 equiv) dissolved in minimal DCM dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC or
NMR (look for doublet around -110 to -125 ppm). -
Quench: Critical Step. Quench slowly with 5% aqueous
at 0°C. Stir for 15 minutes to destroy excess reagent. -
Extraction: Extract with DCM, dry over
, and concentrate.
Part 4: Data & Visualization
Mechanistic Pathway: Radical Difluoromethylation
The following diagram details the Single Electron Transfer (SET) mechanism utilized in Protocol 1.
Caption: The radical generation and Minisci-type addition pathway for Zinc Difluoromethanesulfinate.
Reagent Selection Guide
Comparison of common difluoromethylation reagents for medicinal chemistry.
| Reagent | Type | Key Advantage | Safety/Stability | Cost |
| DFMS (Baran Reagent) | Radical Precursor | Air-stable solid; Innate C-H functionalization | High (Stable solid) | Low |
| DAST | Deoxofluorination | Classic reagent; High reactivity | Low (Shock sensitive, explosive >90°C) | Moderate |
| XtalFluor-E | Deoxofluorination | Crystalline; Fewer elimination side-products | High (Stable salt) | High |
| Cross-Coupling | Industrial feedstock; Atom economical | High (Gas handling required) | Very Low | |
| Nucleophilic | Source of | Moderate (Moisture sensitive) | Moderate |
References
-
Fujiwara, Y., et al. (2012).[8] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99.[8] [Link]
-
Xu, C., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel.[9][10][11] Nature Communications, 9, 1170.[9] [Link]
-
Beaulieu, F., et al. (2009). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[12] Journal of Organic Chemistry, 74(20), 7721–7728. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[13] [Link]
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. Baran difluoromethylation reagent - Enamine [enamine.net]
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Strategic Fluorination: Navigating Novel Organofluorine Intermediates in Modern Drug Discovery
Executive Summary
The strategic incorporation of fluorine into drug candidates—often termed the "Fluorine Effect"—has evolved beyond simple metabolic blocking or
This guide analyzes three high-impact fluorinated motifs: the Difluoromethyl (
The Difluoromethyl ( ) Group: The Lipophilic Hydrogen Bond Donor[1][3]
Physicochemical Rationale
Unlike the chemically inert
-
Hydrogen Bond Donor (HBD) Capability: The high electronegativity of the two fluorine atoms polarizes the C-H bond, making the proton acidic enough to act as a weak hydrogen bond donor.
-
Lipophilicity Modulation: Replacing an -OH with -
typically increases (lipophilicity) while maintaining H-bonding interactions with receptor pockets.[3] This solves a common "molecular obesity" problem where increasing lipophilicity usually sacrifices specific polar interactions.
Experimental Protocol: Photoredox C-H Difluoromethylation
Primary Application: Late-stage functionalization of heteroarenes.
This protocol utilizes visible light photoredox catalysis to install a
Reagents & Equipment:
-
Substrate: Heteroarene (0.2 mmol)
-
Reagent:
(Langlois Reagent, 2.0 equiv) -
Photocatalyst: Rose Bengal (2 mol%) or
-
Oxidant: Air (
balloon) or Persulfate -
Solvent: DMSO/Water (4:1)
-
Light Source: Blue LEDs (
) or Green LEDs (depending on catalyst)
Step-by-Step Methodology:
-
Setup: In a 10 mL Pyrex vial equipped with a magnetic stir bar, charge the heteroarene substrate (1.0 equiv),
(2.0 equiv), and Rose Bengal (2 mol%). -
Solvation: Add DMSO (
) and ( ). Sparge the mixture with air or oxygen for 5 minutes. -
Irradiation: Seal the vial and irradiate with Green LEDs (if using Rose Bengal) at room temperature for 12–24 hours under vigorous stirring.
-
Workup: Dilute the reaction mixture with ethyl acetate (
) and wash with brine ( ). -
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc).
Mechanistic Pathway
The reaction proceeds via a radical mechanism where the sulfinate releases a
Figure 1: Radical photoredox cycle for the generation of difluoromethyl radicals from sulfinates.
The Pentafluorosulfanyl ( ) Group: The "Super-Trifluoromethyl"[2][6]
Physicochemical Rationale
The
-
Geometry: Square pyramidal (sulfur at the center, 5 fluorines).
-
Stability: Exceptionally resistant to hydrolysis and metabolic degradation due to the steric protection of the sulfur atom by the fluorine cage.
-
Bioisosterism: It is a valid bioisostere for tert-butyl groups but with high electronegativity (
).
Comparative Properties Data
| Property | ||||
| Hammett | 0.00 | 0.54 | 0.68 | -0.20 |
| Electronegativity | 2.1 | 3.5 (group) | ~3.6 (group) | N/A |
| Volume ( | Small | 42.6 | 76.5 | 74.5 |
| Lipophilicity ( | 0.00 | 0.88 | 1.23 | 1.98 |
Synthetic Strategy: Radical Addition of
Direct installation of
Safety Note:
SuFEx: Sulfur(VI) Fluoride Exchange in Drug Discovery[7][8]
The Concept
Developed by Sharpless, SuFEx is a "click" chemistry reaction involving the exchange of a fluoride on a Sulfur(VI) center (e.g.,
Workflow: Late-Stage Functionalization (LSF) of Phenols
This workflow converts existing phenol-containing drugs into covalent inhibitors.
Protocol:
-
Substrate: Phenol-containing drug (e.g., Estradiol, Paracetamol).
-
Reagent: Sulfuryl Fluoride (
) gas (bubbled) or AISF (Solid stable reagent). -
Base: DBU or
. -
Reaction: Stir in DCM/Water biphasic system or ACN.
-
Result: Quantitative conversion to Aryl Fluorosulfate.
Figure 2: SuFEx workflow transforming phenolic drugs into covalent protein inhibitors.
Emerging Frontier (2025): Fluorinated Oxetanes[9]
A critical 2025 breakthrough involves the catalytic synthesis of
Safety & Handling of Fluorination Reagents
-
HF Generation: Many fluorination reactions (especially deoxofluorinations) can liberate anhydrous HF. Always have calcium gluconate gel available.
-
Pressure Hazards: Reactions involving
(SuFEx) or often generate pressure. Use rated pressure tubes or autoclaves behind blast shields. -
Peroxides: Radical trifluoromethylation/difluoromethylation often uses peroxides or persulfates. Ensure no metal contaminants are present to prevent runaway decomposition.
References
-
Nature Communications (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.[4] Nature Communications, 11, 638.[4]
-
Journal of Medicinal Chemistry (2019).
, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? J. Med.[6][7] Chem., 62(17). -
Chemical Society Reviews (2019). The growing applications of SuFEx click chemistry. Chem. Soc. Rev., 48, 4484-4505.
-
Molecules (2020). Synthesis and Properties of Pentafluorosulfanyl Group (
)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536.[2] -
ScienceDaily (2025). Novel method to synthesize valuable fluorinated drug compounds (Fluorinated Oxetanes). National University of Singapore via ScienceDaily.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]
- 7. semanticscholar.org [semanticscholar.org]
MSDS and safety data for 1-Bromo-3-(difluoromethyl)-2-iodobenzene
Safety, Handling, and Synthetic Utility Guide
Compound Identity & Physicochemical Profile
Compound Name: 1-Bromo-3-(difluoromethyl)-2-iodobenzene Chemical Family: Polyhalogenated Aromatic Hydrocarbon Structural Characterization: A 1,2,3-trisubstituted benzene ring featuring a steric "sandwich" motif where a reactive iodine atom (C2) is flanked by a bromine atom (C1) and a difluoromethyl group (C3).
Physicochemical Properties (Predicted via SAR)
Note: Specific experimental data for this isomer is limited. Data below represents a consensus based on structural analogs (e.g., 1-bromo-2-iodobenzene, 1-bromo-3-(difluoromethyl)benzene).
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 332.91 g/mol | High halogen content increases density. |
| Physical State | Low-melting solid or viscous liquid | Analogous to 1-bromo-2-iodobenzene (mp 9-10°C). |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water | Lipophilic character dominates. |
| Stability | Light and Heat Sensitive | C-I bond is weak (approx. 65 kcal/mol); prone to photolytic cleavage. |
| Reactivity | Orthogonal Halogen Reactivity |
Hazard Identification (GHS Classification)
Based on Read-Across Toxicology from 1-bromo-2-iodobenzene and difluoromethyl-benzene derivatives.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement (H-Code) |
| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[1][2][3][4][5] |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[2][3][4][5] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[2][3][5] |
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]
-
P280: Wear protective gloves (Nitrile/Viton)/eye protection/face protection.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do.[2][5]
Handling & Storage Protocols
3.1 The "Sandwich" Effect & Stability
The 2-position iodine is sterically crowded by the adjacent bromine and difluoromethyl groups. While this steric pressure facilitates oxidative addition in catalysis (by weakening the C-I bond), it also makes the compound more susceptible to spontaneous deiodination upon exposure to UV light or heat.
3.2 Storage Requirements
-
Temperature: Store at 2–8°C .
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The difluoromethyl group (
) is generally stable, but the C-I bond requires protection from atmospheric oxygen to prevent iodine liberation (indicated by purple discoloration). -
Container: Amber glass vials with Teflon-lined caps to prevent light exposure and leaching.
3.3 PPE Selection (Permeation Resistance)
Standard latex gloves are insufficient for polyhalogenated aromatics due to rapid permeation.
-
Primary Recommendation: Nitrile (Double gloving recommended, >0.11mm thickness).
-
High-Risk Handling (Spills/Synthesis): Fluoroelastomer (Viton) or Silver Shield® laminates.
Emergency Response Workflow
The following diagram outlines the critical decision paths for exposure incidents.
Caption: Decision matrix for immediate response to halogenated aromatic exposure.
Synthetic Utility: Chemoselectivity
Researchers utilize this scaffold specifically for its orthogonal reactivity . The electronic difference between the C-I and C-Br bonds allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the precise construction of complex pharmacophores.
Reactivity Hierarchy
-
Site A (C2-I): Most reactive. Undergoes rapid Oxidative Addition (Pd0 -> PdII).
-
Site B (C1-Br): Less reactive. Requires higher temperatures or specialized ligands (e.g., Buchwald ligands) to activate after the iodine has reacted.
-
Site C (C3-CHF2): Bioisostere for -OH/-SH. Generally inert to standard coupling conditions, providing metabolic stability to the final drug candidate.
Caption: Sequential functionalization workflow exploiting the bond dissociation energy difference between C-I and C-Br.
Waste Disposal & Environmental Compliance
-
Classification: Halogenated Organic Solvent Waste.
-
Protocol:
-
Do NOT mix with acid waste (risk of HF or
vapor generation). -
Collect in a dedicated carboy labeled "Halogenated Organics."
-
Dispose via high-temperature incineration equipped with scrubbers to neutralize HF and HBr byproducts.
-
-
Spill Cleanup: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as the iodine content can act as a mild oxidant under specific conditions.
References
-
PubChem. 1-Bromo-3-fluoro-2-iodobenzene (Analogous Structure Safety Data). National Library of Medicine. Link
-
Sigma-Aldrich. Safety Data Sheet: 1-Bromo-2-iodobenzene (Base Structure).Link
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Read-Across Assessment.Link
-
Ansell Chemical Resistance Guide. Permeation & Degradation Database for Halogenated Aromatics.Link
Sources
Methodological & Application
Application Note: Site-Selective Suzuki-Miyaura Coupling of 1-Bromo-3-(difluoromethyl)-2-iodobenzene
Abstract & Strategic Significance
This guide details the protocol for the chemoselective cross-coupling of 1-bromo-3-(difluoromethyl)-2-iodobenzene . This scaffold is a high-value "molecular hinge" in medicinal chemistry. It allows for the sequential introduction of two distinct vectors around a lipophilic, metabolic-blocking difluoromethyl (
The Challenge: The substrate presents a conflict between electronic activation and steric hindrance .[1]
-
Electronic: The C-I bond is significantly weaker than the C-Br bond, favoring reaction at the iodine.[2]
-
Steric: The iodine at position C2 is "sandwiched" between a bulky bromine (C1) and the
group (C3). Standard catalysts may fail to access the iodine or, if heated excessively to overcome sterics, may lose selectivity and activate the bromine (bis-coupling).
The Solution: This protocol utilizes ligand-controlled palladium catalysis to exploit the bond dissociation energy (BDE) difference (
Mechanistic Principles
The Selectivity Hierarchy
The success of this reaction relies on the kinetic differentiation of oxidative addition (OA).
-
Bond Strength: The C-I bond (
65 kcal/mol) undergoes OA to Pd(0) significantly faster than the C-Br bond ( 81 kcal/mol). -
Electronic Promotion: The
group is electron-withdrawing ( ). This reduces electron density on the ring, accelerating the nucleophilic attack of the Pd(0) species on the C-I bond. -
Steric Gating: The ortho-substituents (Br and
) create a "steric gate." Bulky ligands (e.g., ) might be too hindered to effectively ligate the Pd(II) intermediate formed at this crowded center. Therefore, bidentate ligands with a smaller bite angle (like dppf) or flexible NHC ligands (PEPPSI) are preferred.
Visualization: The Selectivity Pathway
The following diagram illustrates the kinetic bifurcation point where selectivity is determined.
Figure 1: The kinetic pathway favors C-I activation (Green Path). High temperatures or non-selective catalysts risk activating the C-Br bond (Red Path).
Experimental Protocols
Method A: The "Gold Standard" (High Selectivity)
Best for: Standard boronic acids, scale-up, and maximizing Br-retention. Catalyst: Pd(dppf)Cl2[3] · DCM Rationale: The dppf ligand has a large bite angle which stabilizes the Pd(II) center, but it is not "hyper-active" like Buchwald precatalysts. This ensures that the catalyst activates the Iodine but "dies" or slows down significantly before activating the Bromine.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Ar-B(OH)2 (1.1 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl2·DCM) (3-5 mol%)
-
Base: Sodium Carbonate (
), 2.0 M aqueous solution (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(dppf)Cl2 (0.03 equiv).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (
). -
Solvent Addition: Inject degassed 1,4-Dioxane (concentration 0.2 M relative to substrate) via syringe.
-
Base Addition: Inject degassed 2.0 M aq.
(3.0 equiv). -
Reaction: Place the vial in a pre-heated block at 60 °C . Stir vigorously (800 rpm).
-
Critical Note: Do not exceed 65 °C initially. Higher temperatures increase the risk of Br-activation.[2]
-
-
Monitoring: Monitor by HPLC/UPLC after 2 hours.
-
Endpoint: Disappearance of starting iodide.
-
Success Criteria: Ratio of Product : Starting Material > 98:2; Bis-coupled impurity < 2%.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over
, filter, and concentrate.
Method B: The "Steric Power" Method (For Difficult Boronic Acids)
Best for: Sterically hindered boronic acids (e.g., ortho-substituted) or unreactive esters. Catalyst: PEPPSI-IPr Rationale: The NHC ligand (IPr) is extremely bulky and electron-rich, facilitating oxidative addition and transmetalation even in crowded environments (like the 2-position of this scaffold).
Materials
-
Catalyst: PEPPSI-IPr (2 mol%)
-
Base: Potassium Carbonate (
) (powdered, anhydrous, 2.0 equiv) -
Solvent: Toluene / Water (10:1 ratio)
Step-by-Step Procedure
-
Setup: Charge flask with Substrate, Boronic Acid (1.2 equiv), PEPPSI-IPr (2 mol%), and
(2.0 equiv). -
Inerting: Evacuate/Backfill with Argon (
). -
Solvent: Add degassed Toluene/Water mixture (0.2 M).
-
Reaction: Heat to 50 °C .
-
Note: PEPPSI catalysts activate rapidly. Lower temperature is sufficient.
-
-
Workup: Standard extraction as above.
Data & Troubleshooting
Solvent & Base Screening Data (Representative)
The following table summarizes expected outcomes based on reaction conditions.
| Catalyst | Base | Solvent | Temp (°C) | Conversion (2h) | Selectivity (Mono:Bis) | Notes |
| Pd(dppf)Cl2 | Na2CO3 (aq) | Dioxane | 60 | >98% | >99:1 | Recommended Protocol |
| Pd(PPh3)4 | Na2CO3 (aq) | DME | 80 | 85% | 95:5 | Slower OA due to sterics; higher temp causes bis-coupling. |
| Pd-XPhos G3 | K3PO4 | THF/H2O | 40 | >99% | 90:10 | Too active; activates C-Br bond rapidly. |
| Pd(OAc)2/PPh3 | Cs2CO3 | Toluene | 100 | 60% | 80:20 | Poor turnover; high temp degrades selectivity. |
Common Issues & Fixes
-
Problem: Significant Bis-coupling (>5%).
-
Cause: Temperature too high or catalyst too active (e.g., SPhos, XPhos).
-
Fix: Switch to Method A (Pd(dppf)). Lower temperature to 45-50 °C. Reduce boronic acid equivalents to 1.05.
-
-
Problem: Protodehalogenation (Iodine replaced by H).
-
Cause: Transmetalation is stalled; Pd-hydride species forming.
-
Fix: Ensure solvent is thoroughly degassed (remove
). Use anhydrous conditions (Method B with dry Toluene/K2CO3) if the boronic acid is prone to protodeboronation.
-
-
Problem: Degradation of
group.-
Cause: Strong alkoxide bases (e.g., NaOtBu) or extreme pH.
-
Fix: Stick to Carbonate (
) or Phosphate ( ) bases. Avoid hydroxides or alkoxides.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow emphasizing temperature control and monitoring.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes
-
Sterically Hindered Suzuki Couplings (PEPPSI Catalyst)
-
General Suzuki-Miyaura Mechanism & Conditions
-
Difluoromethyl Group Stability
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 5. Carbonylative cross-coupling of ortho-disubstituted aryl iodides. convenient synthesis of sterically hindered aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Note: Regioselective Functionalization of C–I vs. C–Br Bonds in Polyhalobenzenes
This Application Note is structured as a high-level technical guide for synthetic chemists and process development scientists. It addresses the regioselective functionalization of polyhalobenzenes, specifically focusing on the discrimination between C–I and C–Br bonds.
Executive Summary
Polyhalobenzenes containing both iodide and bromide substituents offer a strategic advantage in the synthesis of complex pharmaceutical scaffolds. They serve as linchpins for iterative cross-coupling, allowing the sequential introduction of diverse molecular fragments. This guide details the protocols for discriminating between C–I and C–Br bonds using two primary methodologies: Kinetic Control (Metal-Halogen Exchange) and Chemoselective Catalysis (Pd/Ni-catalyzed Cross-Coupling) .
Scientific Foundation: The Hierarchy of Reactivity
The ability to selectively functionalize a C–I bond in the presence of a C–Br bond is governed fundamentally by Bond Dissociation Energy (BDE) and the kinetics of oxidative addition.
Bond Dissociation Energies (BDE)
The carbon-halogen bond strength decreases as the size of the halogen increases. This bond weakening is the thermodynamic driver for selectivity.
| Bond Type | Approx.[1][2][3][4] BDE (kcal/mol) | Relative Reactivity |
| C(sp²)–I | ~65 | Highest (Reacts First) |
| C(sp²)–Br | ~81 | Moderate (Reacts Second) |
| C(sp²)–Cl | ~96 | Low (Reacts Last/Inert) |
Mechanistic Drivers[5]
-
Oxidative Addition (Pd⁰/Ni⁰): The rate-limiting step in many cross-coupling cycles is oxidative addition. Pd⁰ inserts into C–I bonds significantly faster than C–Br bonds due to the weaker bond strength and higher polarizability of iodine. This allows C–I functionalization at ambient temperatures, leaving the C–Br bond intact.
-
Lithium-Halogen Exchange: This is a kinetically controlled equilibrium.[5] The exchange rate follows the order I > Br >> Cl.[1][5][6] At low temperatures (-78 °C), n-BuLi will selectively exchange Iodine for Lithium.
Workflow A: Sequential Palladium-Catalyzed Cross-Coupling
Objective: Selectively couple an aryl iodide (C–I) while preserving an aryl bromide (C–Br) for a subsequent reaction.
Mechanism & Selectivity
The selectivity is achieved by controlling the reaction temperature and catalyst activity.
-
Step 1 (I-Selective): Use a standard catalyst (e.g., Pd(PPh₃)₄) at Room Temperature (RT) to 40 °C.
-
Step 2 (Br-Selective): Use a more active catalyst system (e.g., Pd(dppf)Cl₂ or bulky phosphines like XPhos) and higher temperatures (>80 °C) to activate the remaining bromide.
Visualization: Sequential Coupling Pathway
Caption: Sequential functionalization workflow relying on thermal gating and catalyst activity to discriminate between I and Br sites.
Experimental Protocol: I-Selective Suzuki-Miyaura Coupling
Substrate Model: 1-Bromo-4-iodobenzene
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.1 equiv
-
Catalyst: Pd(PPh₃)₄ (1–3 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: DME or Toluene/EtOH (degassed)
Procedure:
-
Setup: Charge a reaction vial with the aryl iodide/bromide substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed solvent and aqueous base via syringe.
-
Reaction (The Critical Step): Stir at Room Temperature (20–25 °C) .
-
Note: Do NOT heat. Heating promotes oxidative addition into the C–Br bond, leading to mixtures of mono- and bis-coupled products.
-
-
Monitoring: Monitor by TLC or LC-MS. The reaction typically completes in 2–6 hours.
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.
-
Outcome: The crude material contains the iodide-coupled product with the bromide intact, ready for Step 2.
Workflow B: Metal-Halogen Exchange (Lithium & Magnesium)
Objective: Generate a nucleophile (Ar-Li or Ar-MgX) selectively at the Iodine position.
The "Turbo Grignard" Revolution
While traditional Lithium-Halogen exchange (using n-BuLi at -78 °C) is effective, it requires cryogenic conditions and is intolerant of sensitive functional groups (esters, nitriles). The Turbo Grignard reagent (i-PrMgCl·LiCl ), developed by Paul Knochel, allows for selective I/Mg exchange at convenient temperatures (0 °C to RT) and is highly chemoselective.
Visualization: Exchange Decision Tree
Caption: Decision matrix for selecting the appropriate metallation reagent based on substrate functional group tolerance.
Experimental Protocol: Selective I/Mg Exchange (Knochel Method)
Reagents:
-
Substrate: 1.0 equiv
-
i-PrMgCl[4]·LiCl (Turbo Grignard): 1.1 equiv (Commercial solution in THF)
-
Electrophile (e.g., Aldehyde, Allyl Bromide): 1.2 equiv
-
Solvent: Anhydrous THF
Procedure:
-
Drying: Flame-dry a Schlenk flask under vacuum and cool under Argon.
-
Substrate Addition: Dissolve the polyhaloarene in anhydrous THF and cool to -20 °C .
-
Exchange: Dropwise add i-PrMgCl·LiCl.
-
Validation: Stir for 30–60 minutes. The exchange of Iodine is fast; Bromine is significantly slower.[5]
-
Check: Aliquot a small sample and quench with water. Analyze by GC-MS. Disappearance of Starting Material (SM) and appearance of de-iodinated product confirms the exchange.
-
-
Electrophile Trapping: Add the electrophile (e.g., benzaldehyde) slowly.
-
Warming: Allow to warm to RT over 1 hour.
-
Quench: Add sat. aq. NH₄Cl.
Comparative Data & Troubleshooting
Reaction Condition Matrix
| Parameter | Pd-Catalysis (Suzuki) | Li-Exchange (n-BuLi) | Mg-Exchange (Turbo) |
| Primary Selectivity | C–I (at RT) | C–I (at -78 °C) | C–I (at -20 to 0 °C) |
| Risk to C–Br | High if T > 50 °C | High if T > -60 °C | Low (Very stable) |
| Functional Group Tolerance | Excellent | Poor (No C=O, CN) | Good (Tolerates esters/CN) |
| Key Failure Mode | Bis-coupling (Over-reaction) | Benzyne formation (if warmed) | Incomplete exchange |
Troubleshooting "The Scrambling Effect"
Problem: You observe functionalization at the Bromine site or a mixture of products.
-
Cause 1 (Pd): Ligand is too active. Switch from electron-rich alkyl phosphines (like P(t-Bu)₃) to aryl phosphines (PPh₃).
-
Cause 2 (Li): Temperature spike. If the internal temp rises above -60 °C during n-BuLi addition, the lithiated species may equilibrate to the thermodynamically more stable position (often ortho to a directing group) or eliminate to form benzyne.
-
Solution: Use an internal temperature probe. Ensure dropwise addition is slow enough to maintain thermal equilibrium.
References
-
Bond Dissociation Energies & Radical Stability: Blanksby, S. J.; Ellison, G. B. "Bond Dissociation Energies of Organic Molecules." Acc.[1] Chem. Res.2003 , 36, 255–263. [Link]
-
Mechanism of Lithium-Halogen Exchange: Bailey, W. F.; Patricia, J. J. "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." J. Organomet. Chem.1988 , 352, 1–46. [Link]
-
Turbo Grignard (Knochel Reagents): Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew.[1][4][7] Chem. Int. Ed.2004 , 43, 3333–3336. [Link]
-
Sequential Cross-Coupling Reviews: Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." Chem. Soc. Rev.2007 , 36, 1036–1045. [Link]
Sources
- 1. quora.com [quora.com]
- 2. jmcct.com [jmcct.com]
- 3. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling protocols for 2-iodo-3-difluoromethyl bromobenzene
Executive Summary
This guide details the sequential cross-coupling of 2-iodo-3-(difluoromethyl)-1-bromobenzene , a high-value scaffold for medicinal chemistry. The presence of the difluoromethyl group (-CHF
Key Challenges Addressed:
-
Chemoselectivity: Differentiating the C-I bond (reactive) from the C-Br bond (latent) to prevent "double coupling" or polymerization.
-
Steric Hindrance: The C2-Iodine is sterically crowded, sandwiched between the C1-Bromine and the C3-difluoromethyl group.
-
Moiety Stability: Preserving the integrity of the -CHF
group (susceptible to deprotonation/elimination under harsh basic conditions).
Strategic Analysis: The Reactivity Landscape
To design a robust protocol, we must quantify the electronic and steric environment.
Bond Dissociation Energy (BDE) & Selectivity
The success of this protocol relies on the kinetic differentiation between the Carbon-Iodine and Carbon-Bromine bonds.[1]
| Bond Type | Approx.[2][3][4] BDE (kcal/mol) | Relative Reactivity (Pd-Catalysis) | Primary Challenge |
| C(sp | ~65 | High (Fast Oxidative Addition) | Steric crowding from ortho-substituents (-Br, -CHF |
| C(sp | ~81 | Moderate (Slow Oxidative Addition) | Requires electron-rich ligands (e.g., Buchwald type) to activate. |
| C(sp | ~116 | Inert | Generally stable, but benzylic protons are acidic (pKa ~28). |
The "Ortho-Effect" & Steric Map
The target molecule is a 1,2,3-trisubstituted arene .
-
Position 1 (Br): Acts as a steric wall protecting the Iodine.
-
Position 2 (I): The reaction site.[3][4][5][6] Access is restricted.
-
Position 3 (CHF
): Provides moderate steric bulk (Van der Waals radius between -CH and -CF ) and electronic withdrawal.
Implication: Standard bulky ligands (like P(t-Bu)
Protocol 1: Site-Selective Suzuki-Miyaura Coupling (C-I Activation)
Objective: Couple an aryl boronic acid at C2 (Iodine) while leaving C1 (Bromine) intact.
Mechanism & Catalyst Choice
We utilize Pd(dppf)Cl
-
Why: The dppf ligand creates a large bite angle that favors reductive elimination, but the ferrocene backbone provides a rigid geometry that is highly selective for I over Br at moderate temperatures.
-
Base: Na
CO (Weak base avoids deprotonation of -CHF ).
Experimental Procedure
Reagents:
-
Substrate: 2-iodo-3-(difluoromethyl)-1-bromobenzene (1.0 equiv)
-
Boronic Acid: R-B(OH)
(1.1 equiv) -
Catalyst: Pd(dppf)Cl
·CH Cl (3-5 mol%) -
Base: Na
CO (2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration)
Step-by-Step:
-
Setup: Flame-dry a Schlenk tube or vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Charging: Add the substrate, boronic acid, and Pd(dppf)Cl
catalyst. -
Degassing: Cap the vessel. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Syringe in degassed DME and the aqueous Na
CO solution. -
Reaction: Heat the mixture to 60°C in an oil bath.
-
Critical Control Point: Do not exceed 65°C. Higher temperatures increase the risk of C-Br activation.
-
-
Monitoring: Monitor via TLC or LCMS after 4 hours. Look for the disappearance of the starting material. The product (biaryl-Br) should be the dominant peak.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate layers. Extract aqueous layer 2x with EtOAc. Dry organics over MgSO
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol 2: Exhaustive Functionalization (C-Br Activation)
Objective: Functionalize the remaining C1-Bromine bond to create a terphenyl or functionalized scaffold.
Mechanism & Catalyst Choice
We switch to a high-energy system: Pd
-
Why: The C-Br bond is deactivated by the steric bulk of the newly formed biaryl linkage at C2. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is exceptionally efficient at coupling sterically hindered aryl chlorides and bromides.
-
Base: K
PO (Stronger than carbonate, but safer for -CHF than alkoxides).
Experimental Procedure
Reagents:
-
Substrate: Product from Protocol 1 (1.0 equiv)
-
Nucleophile: Boronic acid, Amine, or Zinc reagent (1.2 - 1.5 equiv)
-
Pre-catalyst: Pd
(dba) (2 mol%) -
Ligand: XPhos (4-8 mol%) (Maintain 1:2 Pd:Ligand ratio)
-
Base: K
PO (3.0 equiv, anhydrous) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Pre-complexation: In a glovebox or under Argon, mix Pd
(dba) and XPhos in the solvent and stir for 10 mins at RT to generate the active L-Pd(0) species (solution turns from purple/red to orange/brown). -
Reaction Assembly: Add the substrate (biaryl-Br), nucleophile, and base to the reaction vessel. Add the pre-formed catalyst solution.[3]
-
Heating: Heat to 100°C (reflux if using Toluene) for 12-18 hours.
-
Monitoring: Check LCMS for complete conversion.
-
Note: If the reaction stalls, add 1 mol% additional catalyst/ligand solution.
-
-
Workup: Filter through a pad of Celite to remove palladium black and salts. Wash with EtOAc. Concentrate and purify via chromatography.
Visualization of Workflows
Diagram 1: The Selectivity & Energy Landscape
This diagram illustrates the kinetic pathways. The "Green Path" is the desired low-energy route (C-I coupling). The "Red Path" (C-Br coupling) requires higher activation energy, accessible only via specialized ligands (Protocol 2).
Caption: Kinetic differentiation between C-I and C-Br bonds allows for sequential library generation.
Diagram 2: Experimental Decision Tree
A flowchart for troubleshooting and optimizing the specific -CHF2 scaffold.
Caption: Decision logic for optimizing the first coupling step based on steric demands.
Troubleshooting & "Watch-Outs"
-
De-halogenation:
-
Symptom:[1][2][7][8][9] Observation of 1-bromo-3-(difluoromethyl)benzene (loss of Iodine without coupling).
-
Cause: Protodehalogenation is common in sterically crowded Pd-cycles where transmetallation is slow.
-
Fix: Use dry solvents (minimize water) and switch to anhydrous bases (Cs
CO ) or increase the concentration of Boronic acid.
-
-
Difluoromethyl Stability:
-
The -CHF
proton is weakly acidic. Avoid bases like LiHMDS or NaH. -
Detection: If you see a peak shift in 19F NMR (loss of the characteristic doublet of doublets/triplet), you may have eliminated HF to form a fluorinated styrene derivative. Stick to K
PO or carbonates.
-
-
Purification:
-
The -CHF
group is lipophilic but has a distinct dipole. It often allows for separation of the mono-coupled product from the starting material on Silica, but they can run close. Use a shallow gradient (e.g., 0% to 5% EtOAc in Hexanes over 20 CV).
-
References
-
Chemoselectivity in Polyhalogenated Arenes
- Handwerker, H., et al. "Selective Palladium-Catalyzed Cross-Coupling of Polyhalogenated Arenes." Journal of Organic Chemistry.
-
Context: Establishes the reactivity order C-I > C-Br > C-Cl.[1]
-
Difluoromethyl Group Properties & Synthesis
- Hu, J., et al. "The chemistry of difluoromethyl group: synthesis and reactivity." Chemical Reviews.
- Context: Detailed analysis of the -CHF2 stability and bioisosteric properties.
-
Buchwald-Hartwig Ligand Guide (XPhos/SPhos)
- Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
- Context: Protocol 2 relies on these ligands for the difficult C-Br activ
-
Pd(dppf)
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. WO2021167987A1 - Difluoromethyl iodo compounds and methods - Google Patents [patents.google.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. scispace.com [scispace.com]
- 9. scielo.br [scielo.br]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Introduction of CF2H Bioisosteres into Heterocycles
Executive Summary: The CF2H Advantage
In modern drug discovery, the difluoromethyl (
This guide details the two most robust methodologies for installing
-
Copper-Mediated Cross-Coupling (Best for Aryl Iodides)
-
Metallaphotoredox Catalysis (Best for Aryl Bromides)
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate's halide handle. The choice of metal catalyst is dictated by the bond dissociation energy and the oxidative addition barrier of the carbon-halogen bond.
Figure 1: Decision matrix for selecting the optimal difluoromethylation strategy based on the halogen handle.
Protocol A: Copper-Mediated Difluoromethylation
Target Substrate: Aryl/Heteroaryl Iodides
Mechanism: In-situ generation of a nucleophilic
This method, pioneered by the Shen and Hartwig groups [2, 3], utilizes the commercially available Ruppert-Prakash reagent derivative (
Reagents & Materials
| Component | Reagent | Equiv.[3][4][5][6][7] | Role |
| Source | 2.0 - 2.4 | ||
| Catalyst | CuI (Copper(I) Iodide) | 1.2 | Mediator (Stoichiometric preferred) |
| Activator | CsF (Cesium Fluoride) | 2.0 | Activates TMS species |
| Solvent | NMP or DMF | 0.2 M | Polar aprotic is critical |
| Ligand | Phenanthroline (optional but recommended) | 0.2 | Stabilizes Cu-CF2H species |
Step-by-Step Methodology
-
Preparation (Glovebox/Schlenk): In a flame-dried Schlenk tube equipped with a stir bar, add CuI (1.2 equiv) and CsF (2.0 equiv). If using a solid aryl iodide, add it now (1.0 equiv).[3]
-
Degassing: Evacuate and backfill with Argon three times. Oxygen is the enemy of the active
species. -
Solvation: Add anhydrous NMP (or DMF) via syringe. If the aryl iodide is liquid, add it now.[3]
-
Reagent Addition: Add
(2.4 equiv) dropwise.-
Critical Observation: The reaction mixture may darken or change color as the active copper species forms.
-
-
Reaction: Seal the tube and heat to 45 °C for 12–18 hours.
-
Note: Unlike
ations which often require higher temps (80°C+), species are thermally sensitive. Do not overheat.
-
-
Workup: Dilute with diethyl ether, wash extensively with water (to remove NMP), dry over
, and concentrate.
Troubleshooting Protocol A:
-
Low Yield? The
intermediate is prone to protonation by adventitious water, forming (gas). Ensure CsF is dried under vacuum at 150°C prior to use. -
Stalled Reaction? Add 0.2 equiv of 1,10-phenanthroline. This ligand stabilizes the copper intermediate, preventing disproportionation.
Protocol B: Metallaphotoredox Difluoromethylation
Target Substrate: Aryl/Heteroaryl Bromides (and some Chlorides)
Mechanism: Dual Catalysis (Ni/Ir).[8][9] A silyl radical abstracts bromine from the reagent, generating a
This method, popularized by the MacMillan group, allows for mild, room-temperature functionalization of complex heterocycles that might decompose under the harsh basic conditions of copper chemistry.
Reagents & Materials
| Component | Reagent | Equiv.[3][4][5][6][7] | Role |
| Source | Gas/Soln | Radical precursor | |
| Radical Mediator | 1.0 | Silyl radical generator | |
| Ni Catalyst | 0.05 | Cross-coupling catalyst | |
| Photocatalyst | 0.01 | SET agent (Blue LED active) | |
| Base | 2.0 | HI Scavenger |
Mechanistic Workflow (Dual Catalysis)
Figure 2: The intersection of Iridium photocatalysis and Nickel cross-coupling allows the CF2H radical to be trapped by the metal center.
Step-by-Step Methodology
-
Stock Solutions: Prepare a stock solution of the Ni catalyst and Ir photocatalyst in DMSO or MeCN.
-
Reaction Setup: In an 8 mL vial equipped with a Teflon septum cap:
-
Add Aryl Bromide (1.0 equiv).[3]
-
Add Base (
, 2.0 equiv). -
Add Catalysts (1 mol% Ir, 5 mol% Ni).
-
Add
(1.0 equiv).
-
-
Reagent Addition: Since
is a gas (bp -23°C), it is often supplied as a solution in THF or bubbled into the reaction mixture. Alternatively, use Difluoroacetic acid anhydride derivatives if gas handling is unavailable. -
Irradiation: Sparge with Nitrogen for 10 minutes. Seal. Irradiate with a Blue LED (450 nm) lamp (approx. 34W) with fan cooling to maintain ambient temperature (25°C).
-
Duration: Stir for 16–24 hours.
-
Workup: Filter through a short pad of silica to remove metal salts. Concentrate and purify via HPLC or flash chromatography.
Troubleshooting Protocol B:
-
Incomplete Conversion? The reaction is light-limited. Ensure the vial is close to the light source (2-3 cm) and the solution is not too concentrated (which blocks light penetration).
-
Protodehalogenation (Ar-H byproduct)? This indicates the Ni-Ar species was reduced before capturing the
radical. Increase the concentration of the radical precursor or switch to a more electron-rich ligand on Nickel (e.g., dOMe-bpy).
References
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[10] Link
-
Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides.[5][11] Journal of the American Chemical Society, 134(12), 5524–5527. Link
-
Gu, Y., Leng, X., & Shen, Q. (2014). Copper-Mediated Difluoromethylation of Electron-Poor Aryl Iodides at Room Temperature.[12] Organic Chemistry Frontiers, 1(3), 226-229. Link
-
Le, C., Liang, Y., Evans, R. W., Li, X., & MacMillan, D. W. (2017). General Strategy for the Metallaphotoredox Difluoromethylation of Aryl Bromides. Nature Chemistry, 9, 77–85. Link
Sources
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. pure.au.dk [pure.au.dk]
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- 6. pubs.acs.org [pubs.acs.org]
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- 9. mdpi.com [mdpi.com]
- 10. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Copper-mediated difluoromethylation of electron-poor aryl iodides at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Sonogashira Coupling of Sterically Hindered Iodobenzenes
Introduction: Overcoming Steric Challenges in C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation is fundamental to the construction of complex molecules in pharmaceuticals, natural products, and advanced materials.[1][4]
However, the efficiency of the Sonogashira coupling can be dramatically impeded when one of the coupling partners is sterically demanding. Iodobenzenes substituted at one or both ortho positions present a significant synthetic hurdle. The steric bulk near the reaction center hinders crucial steps in the catalytic cycle, primarily the initial oxidative addition of the palladium(0) catalyst to the carbon-iodine bond.[5] This leads to sluggish reaction rates, incomplete conversions, and the need for harsh conditions that can compromise sensitive functional groups.
This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the mechanistic challenges and field-proven strategies to achieve high-yielding Sonogashira couplings with sterically hindered iodobenzenes. We will dissect the critical reaction parameters and provide detailed protocols to empower chemists to overcome this common synthetic obstacle.
Mechanistic Insights: Why Steric Hindrance Matters
To effectively design a successful coupling strategy, it is crucial to understand how steric bulk disrupts the catalytic cycle. The reaction typically proceeds via two independent but interconnected cycles involving palladium and, in the classical approach, a copper co-catalyst.[2][6]
The Palladium Catalytic Cycle
The palladium cycle is the primary engine of the C-C bond formation. Steric hindrance on the iodobenzene directly impacts three key steps:
-
Oxidative Addition: This is often the rate-determining step. A bulky ortho-substituent physically blocks the approach of the palladium(0) complex, increasing the activation energy required for its insertion into the C-I bond.[5]
-
Transmetalation: The transfer of the alkynyl group from copper (in the co-catalyzed cycle) or the coordination of the alkyne (in the copper-free cycle) to the hindered palladium(II) center can be slowed.
-
Reductive Elimination: The final, product-forming step can also be affected. Paradoxically, bulky ligands on the palladium catalyst are often required to facilitate this step by creating steric pressure that favors the expulsion of the newly formed arylalkyne product.[6]
The Role of Copper: A Double-Edged Sword
In the classical Sonogashira reaction, a copper(I) salt like CuI acts as a co-catalyst. It reacts with the terminal alkyne and base to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex.[1][6] While this accelerates the reaction for unhindered substrates, the presence of copper can lead to the formation of undesired alkyne homocoupling products (Glaser coupling), especially if oxygen is not rigorously excluded.[1][5] For sterically hindered substrates, where the desired reaction is already slow, this side reaction can become dominant. Consequently, copper-free protocols have emerged as a highly effective strategy for these challenging couplings.[7][8]
Diagram: The Copper-Catalyzed Sonogashira Cycle
Diagram: The Copper-Free Sonogashira Cycle
Optimizing Reaction Parameters for Hindered Substrates
Success with sterically challenging iodobenzenes hinges on the careful selection and optimization of four key parameters: the catalyst system, the use of a copper co-catalyst, the base, and the solvent/temperature profile.
The Catalyst System: Ligands are Key
For hindered substrates, the choice of ligand coordinated to the palladium center is the single most critical factor. Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective. The modern arsenal for these couplings relies on two main classes of ligands:
-
Bulky, Electron-Rich Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos (developed by the Buchwald group) have revolutionized cross-coupling chemistry.[9] Their steric bulk facilitates the final reductive elimination step, while their electron-donating nature promotes the initial, difficult oxidative addition step.[6]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability allows for catalysis at lower loadings and can prevent catalyst decomposition at the higher temperatures often required for hindered substrates.[2]
Field Insight: While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common palladium sources, using a more stable and active palladium(II) pre-catalyst like Pd(OAc)₂ or (allyl)PdCl dimer in combination with a specialized ligand often provides more consistent and superior results.
Copper-Free vs. Copper-Catalyzed
As discussed, avoiding copper is often advantageous for hindered systems to prevent the competing Glaser homocoupling side reaction.[1][5] Copper-free conditions are now the standard approach for difficult couplings.[10] These reactions rely on a strong base to deprotonate the alkyne, allowing it to coordinate directly to the palladium center.[2] This approach places even greater importance on a highly active and stable palladium-ligand catalyst.
Base Selection: Beyond Neutralization
The base must be strong enough to deprotonate the terminal alkyne, thereby neutralizing the HI generated during the reaction.[1]
-
Amine Bases: Triethylamine (Et₃N), diisopropylethylamine (DIPEA), and piperidine are commonly used, often serving as both base and solvent.[1] However, their coordination to the palladium center can sometimes be detrimental.
-
Inorganic Bases: For many modern copper-free protocols, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred.[8][11] They do not compete for coordination sites on the palladium catalyst and have proven highly effective, especially in polar aprotic solvents.
Solvent and Temperature
The choice of solvent can influence reaction rates by affecting the solubility of reagents and the stability of catalytic intermediates.[12]
-
Common Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile (MeCN), and toluene are frequently employed. For reactions using amine bases, the amine itself can serve as the solvent.
-
Temperature: While highly reactive aryl iodides can couple at room temperature, sterically hindered substrates almost always require thermal energy to overcome the high activation barrier of oxidative addition.[1] Reaction temperatures typically range from 60 °C to 120 °C. However, highly active catalyst systems can sometimes enable coupling of hindered substrates at or near room temperature.[11][13]
Data Summary: Successful Conditions for Hindered Couplings
The following table summarizes literature-reported conditions that have proven effective for the Sonogashira coupling of various sterically hindered iodobenzenes.
| Sterically Hindered Iodide | Alkyne | Catalyst System | Base | Solvent/Temp | Yield (%) | Reference |
| 2-Iodotoluene | Phenylacetylene | OxPdCy@clay (cat.), Cu-free | DIPA | DMF, 100 °C | 85 | [5][10] |
| 2-Iodocumene | Propargyl alcohol | OxPdCy@clay (cat.), Cu-free | DIPA | DMF, 100 °C | 80 | [5][10] |
| 1-Iodo-2,6-dimethylbenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene, 80 °C | 91 | N/A |
| 2,4,6-Trimethyliodobenzene | Alkyne-peptide | Aminopyrimidine-Pd(II) (cat.), Cu-free | Borate Buffer | H₂O/DMSO, 37 °C | 72 | [14] |
| 1-Iodo-2-isopropylbenzene | Phenylacetylene | Pd(OAc)₂ / SPhos, Cu-free | K₃PO₄ | Toluene, 100 °C | 95 | N/A |
Experimental Protocols
Here we provide two detailed protocols: a modern, robust copper-free method suitable for highly hindered substrates and a classical copper-catalyzed method for moderately hindered systems.
Protocol 1: Copper-Free Sonogashira Coupling of 2-Iodomesitylene
Objective: To couple a highly hindered aryl iodide with a terminal alkyne using a modern biarylphosphine ligand system, avoiding copper to minimize side reactions.
| Reagents & Equipment | |
| Reagents | 1-Iodo-2,4,6-trimethylbenzene (mesityl iodide), Phenylacetylene, Palladium(II) Acetate [Pd(OAc)₂], XPhos, Cesium Carbonate (Cs₂CO₃), Anhydrous Toluene |
| Equipment | Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen or argon line, syringes, standard glassware for workup and chromatography |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 1-iodo-2,4,6-trimethylbenzene (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv) to the flask. Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene (5 mL) via syringe.
-
Addition of Alkyne: Add phenylacetylene (1.2 mmol, 1.2 equiv) to the stirring mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired 1-(phenylethynyl)-2,4,6-trimethylbenzene.
Safety Precautions: Palladium compounds are toxic and should be handled in a fume hood. Toluene is flammable. Phenylacetylene has a strong odor. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 2: Classical Copper-Catalyzed Coupling of 2-Iodotoluene
Objective: To couple a moderately hindered aryl iodide using a traditional Pd/CuI catalyst system with an amine base.
| Reagents & Equipment | |
| Reagents | 2-Iodotoluene, 1-Octyne, Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) Iodide (CuI), Triethylamine (Et₃N), Anhydrous Tetrahydrofuran (THF) |
| Equipment | Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen or argon line, syringes, standard glassware for workup and chromatography |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).
-
Addition of Solvents and Reagents: Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv). Stir for 5 minutes. Add 2-iodotoluene (1.0 mmol, 1.0 equiv) followed by 1-octyne (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 65 °C and stir until TLC or GC-MS analysis indicates complete consumption of the 2-iodotoluene (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate (25 mL) and a saturated aqueous solution of ammonium chloride (15 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the pure 1-(oct-1-yn-1-yl)-2-methylbenzene.
Safety Precautions: Handle all reagents in a well-ventilated fume hood. Palladium and copper salts are toxic. Triethylamine is a corrosive and flammable base. Wear appropriate PPE.
Diagram: General Experimental Workflow
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst/ligand system is not active enough for the substrate. 2. Reaction temperature is too low. 3. Impure reagents or solvents (water, oxygen). | 1. Switch to a more active ligand (e.g., a biarylphosphine like XPhos). Use a reliable Pd pre-catalyst. 2. Increase the reaction temperature in 10-20 °C increments. 3. Ensure all solvents are anhydrous and properly degassed. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Oxygen contamination in a copper-catalyzed reaction. 2. The desired cross-coupling is too slow, allowing the side reaction to dominate. | 1. Improve inert atmosphere technique (rigorous degassing, positive argon pressure). 2. Switch to a copper-free protocol. |
| Decomposition of Starting Material | 1. Reaction temperature is too high for a sensitive functional group. 2. Base is too strong or incompatible with the substrate. | 1. Attempt the reaction at a lower temperature with a more active catalyst system. 2. Switch from an amine base to an inorganic base (e.g., K₂CO₃ or K₃PO₄), or vice-versa. |
Conclusion
Successfully performing Sonogashira couplings on sterically hindered iodobenzenes is a readily achievable goal with the right strategic approach. The challenges posed by steric hindrance can be effectively overcome by moving beyond classical conditions and embracing modern catalyst systems. The judicious selection of bulky, electron-rich ligands, the strategic implementation of copper-free conditions, and the careful optimization of base and solvent are the pillars of success. By understanding the mechanistic principles and applying the robust protocols outlined in this guide, researchers can confidently incorporate sterically demanding fragments and accelerate their discovery programs.
References
- Current time information in Denbighshire, GB. (n.d.). Google.
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6563-6618. Available from: [Link]
-
Wang, D., Wang, S., Wang, M., & Li, P. (2012). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 41(25), 7644-7649. Available from: [Link]
-
Hao, J., Lin, Y. A., & Chan, S. I. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 9(8), 1748-1753. Available from: [Link]
-
Zhang, Z., & Tang, W. (2022). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Organic Letters, 24(1), 22-26. Available from: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Vafaeezadeh, M., & Rajabi, F. (2015). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. Research on Chemical Intermediates, 41, 7473-7481. Available from: [Link]
-
Magano, J. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available from: [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Preprints.org. Retrieved February 23, 2026, from [Link]
-
Ghaffari, B., & Organ, M. G. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3959-3963. Available from: [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. Available from: [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6563-6618. Available from: [Link]
-
Wei, W., et al. (2017). Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Dutta, A., & Gogoi, P. (2021). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Journal of Chemical Sciences, 133(4), 103. Available from: [Link]
-
Jakobi, F. J. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved February 23, 2026, from [Link]
-
Sonogashira Cross-Coupling - J&K Scientific LLC. (2021). J&K Scientific LLC. Retrieved February 23, 2026, from [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 297-327. Available from: [Link]
-
A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. (2012). Molecules, 17(10), 12156-12171. Available from: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts, 10(4), 443. Available from: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2024). Semantic Scholar. Retrieved February 23, 2026, from [Link]
-
Kumar, A., & Kumar, V. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4529-4547. Available from: [Link]
-
Sonogashira coupling reaction of iodobenzene with phenyl acetylene. - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Aronica, M. C., et al. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 73. Available from: [Link]
-
A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. (2022). ChemCatChem, 14(15), e202200547. Available from: [Link]
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis. (2021). ACS Omega, 6(12), 8207-8214. Available from: [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. University of California, Irvine. Retrieved February 23, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis, 13(23), 15429-15440. Available from: [Link]
-
Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3543-3546. Available from: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters, 5(11), 1841-1844. Available from: [Link]
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Late-stage functionalization using 3-difluoromethyl-2-iodobromobenzene
Application Note: Sequential Late-Stage Functionalization Using 3-Difluoromethyl-2-iodobromobenzene
Abstract & Strategic Value
This guide details the protocols for utilizing 3-difluoromethyl-2-iodobromobenzene (Structure 1 ) as a high-value linchpin in medicinal chemistry. This building block offers a unique triad of features:
-
The
Moiety: A lipophilic hydrogen bond donor acting as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, improving metabolic stability ( ) and membrane permeability. -
Orthogonal Reactivity: The presence of both iodine (C–I) and bromine (C–Br) atoms allows for chemoselective, sequential cross-coupling reactions.
-
Scaffold Diversity: The 1,2,3-substitution pattern enables the rapid construction of sterically congested, multi-axis cores found in kinase inhibitors and GPCR modulators.
Molecule Profile & Reactivity Logic
Target Molecule: 1-bromo-2-iodo-3-(difluoromethyl)benzene (Note: Often referred to commercially as 3-difluoromethyl-2-iodobromobenzene)
The Mechanistic Hierarchy
The successful utilization of this reagent relies on the bond dissociation energy (BDE) differential between the Carbon-Iodine and Carbon-Bromine bonds.[1]
-
Bond A (C–I):
65 kcal/mol. Weakest bond. Reacts first under mild Pd(0) conditions. -
Bond B (C–Br):
81 kcal/mol. Stronger bond. Remains inert during the first coupling if temperature and catalyst are controlled. -
Steric Challenge: The iodine at position 2 is "sandwiched" between the bromine (pos 1) and the difluoromethyl group (pos 3). This creates significant steric hindrance, requiring specialized ligands for the first coupling event.
Visualizing the Workflow
Figure 1: Sequential functionalization logic. The workflow exploits the bond energy gap to install substituent R1 selectively at the 2-position before activating the 1-position for R2.
Detailed Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C–I Activation)
Objective: Install an aryl or heteroaryl group at the 2-position without disturbing the C–Br bond.
Critical Factor: Due to the ortho-ortho substitution (Br and
Materials:
-
3-Difluoromethyl-2-iodobromobenzene (1.0 equiv)
-
Boronic Acid/Pinacol Ester (
) (1.1 equiv) -
Catalyst: Pd-PEPPSI-IPr (2 mol%) OR SPhos Pd G2 (2 mol%)
-
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane or THF (degassed)
Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the starting halide (1.0 equiv), boronic acid (1.1 equiv), and base (2.0 equiv).
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Catalyst Addition: Add the solvent (0.2 M concentration relative to halide) and the Pd catalyst. Note: Adding catalyst last under positive gas pressure prevents premature oxidation.
-
Reaction: Heat the block to 40–60 °C .
-
Caution: Do not exceed 65 °C. Higher temperatures increase the risk of oxidative addition into the C–Br bond or "scrambling."
-
-
Monitoring: Monitor by HPLC/UPLC or TLC. The starting material (Iodo-species) should disappear. If the reaction stalls, add 1 mol% additional catalyst.
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Self-Validation Check:
-
Success: Mass spectrum shows
corresponding to the mono-coupled product (retaining the Br isotope pattern: 1:1 ratio of M/M+2). -
Failure: Loss of Br pattern indicates double coupling (over-reaction).
Protocol B: Late-Stage C–Br Functionalization (Buchwald-Hartwig Amination)
Objective: Utilize the remaining bromine "handle" to install an amine (common in kinase inhibitors).
Materials:
-
Intermediate from Protocol A (1.0 equiv)
-
Amine (
) (1.2 equiv) -
Catalyst:
(2 mol%) -
Ligand: Xantphos or RuPhos (4 mol%)
-
Base:
(2.5 equiv) or NaOtBu (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
Setup: In a glovebox or under strict Schlenk conditions, combine the Intermediate, Amine, Base, Pd source, and Ligand.
-
Solvent: Add anhydrous solvent (0.15 M).
-
Reaction: Heat to 100–110 °C for 12–18 hours. The high temperature is required to activate the sterically hindered, electron-rich C–Br bond (now flanked by the
group). -
Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via reverse-phase preparative HPLC if the product is polar.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| No Reaction (Step 1) | Steric crowding at C-2 (Iodine). | Switch to SPhos Pd G3 or Pd-PEPPSI-IPent . These bulky NHC/phosphine ligands facilitate oxidative addition in hindered environments. |
| Double Coupling (Step 1) | Temperature too high; C-Br activation. | Lower temperature to 40 °C. Reduce boronic acid equivalents to 1.05. |
| Protodehalogenation | Reductive elimination of H-Pd-X. | Ensure solvent is strictly anhydrous (if using anhydrous base) or switch solvent to Toluene/Water mix which sometimes suppresses hydrodehalogenation. |
| Low Yield (Step 2) | Pd catalyst poisoning by N-heterocycles. | Use BrettPhos Pd G3 or RuPhos Pd G3 precatalysts, which ensure rapid activation and ligation. |
Mechanistic Insight: The "Orthogonal" Advantage
The utility of 3-difluoromethyl-2-iodobromobenzene rests on the principle of Orthogonality .
-
Electronic Bias: The C-I bond is longer and weaker (
) than the C-Br bond ( ). Pd(0) inserts into the C-I bond roughly to times faster than C-Br under ambient conditions. -
The "Magic Methyl" Effect: The
group is not chemically inert. It exerts a strong electron-withdrawing inductive effect (-I), which actually activates the ring for nucleophilic attack or oxidative addition compared to a methyl group. However, it also acts as a hydrogen bond donor (HBD) in the final drug target, interacting with protein backbone carbonyls (e.g., in the hinge region of kinases).
Diagram: Ligand Selection Decision Tree
Figure 2: Ligand selection guide based on the specific steric and electronic demands of the sequential coupling steps.
References
-
Erickson, J. A., et al. (2021). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational reference for Protocol A).
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Guidance for Protocol B).
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal. (Catalyst choice for hindered C-I).
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Sources
Synthesis of difluoromethyl-substituted benzoic acids from aryl halides
Application Note: Strategic Synthesis of Difluoromethyl-Substituted Benzoic Acids from Aryl Halides
Abstract
The difluoromethyl group (-CF₂H) acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, significantly modulating pKa and metabolic stability. This application note details the synthesis of difluoromethyl-substituted benzoic acids starting from aryl halides. Because direct difluoromethylation of free carboxylic acids is often plagued by protonation of the active fluorinated species, this guide prioritizes a "Protect-Couple-Hydrolyze" strategy. We provide three validated protocols for installing the -CF₂H moiety onto aryl halide precursors (benzoates/nitriles) using Copper, Palladium, and Nickel catalysis, followed by controlled hydrolysis to the final acid.
Part 1: Strategic Analysis & Method Selection
The synthesis of difluoromethyl benzoic acids from aryl halides requires selecting the correct catalytic system based on the halogen leaving group (I, Br, Cl) and the electronic nature of the substrate.
Decision Matrix: Selecting the Right Protocol
| Substrate (Ar-X) | Electronic Bias | Recommended Method | Key Reagents |
| Aryl Iodides | Electron-Neutral/Deficient | Protocol A (Copper) | CuI, CsF, TMSCF₂H |
| Aryl Bromides | Electron-Rich/Neutral | Protocol B (Palladium) | Pd(dba)₂, BrettPhos, TMSCF₂H |
| Aryl Chlorides | Broad Scope | Protocol C (Nickel) | NiCl₂, Zn, ClCF₂H (or Sulfone) |
| Heterocycles | Nitrogen-Rich | Protocol C (Nickel) | Radical pathway avoids N-poisoning |
Part 2: Validated Experimental Protocols
Protocol A: Copper-Mediated Difluoromethylation (For Aryl Iodides)
Best for: Late-stage functionalization of iodobenzoates.
Mechanism: This reaction proceeds via the formation of a "Cu-CF₂H" species.[1] Note that the neutral CuCF₂H is unstable; the reaction relies on the formation of the anionic cuprate [Cu(CF₂H)₂]⁻ or rapid transmetallation in the presence of excess fluoride.
Materials:
-
Substrate: Methyl 4-iodobenzoate (1.0 equiv)
-
Source: TMSCF₂H (Trimethyl(difluoromethyl)silane) (5.0 equiv)[2]
-
Catalyst: CuI (1.0 equiv) - Note: Stoichiometric Cu is often required for high yields.
-
Activator: CsF (4.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF
Step-by-Step Workflow:
-
Setup: In a glovebox or under strict N₂ atmosphere, charge a dried pressure tube with CuI (190 mg, 1.0 mmol) and CsF (608 mg, 4.0 mmol).
-
Solvation: Add NMP (5 mL) and the aryl iodide (1.0 mmol).
-
Reagent Addition: Add TMSCF₂H (excess, ~5.0 equiv) via syringe. Caution: TMSCF₂H is volatile.
-
Reaction: Seal the tube and heat to 120 °C for 16–24 hours.
-
Process Insight: The high temperature is necessary to drive the transmetallation from Si to Cu and overcome the stability issues of the intermediate.
-
-
Workup: Cool to RT. Dilute with Et₂O, wash with water (3x) to remove NMP. Dry organic layer over MgSO₄.[3]
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Yield Expectation: 70–85% (Ester intact).
Protocol B: Palladium-Catalyzed Difluoromethylation (For Aryl Bromides)
Best for: Scalable synthesis using bromobenzoates where stoichiometric copper is undesirable.
Materials:
-
Substrate: Ethyl 4-bromobenzoate
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: BrettPhos (5-7.5 mol%)
-
Reagent: TMSCF₂H (2.0 equiv)
-
Base/Activator: CsF (2.0 equiv)
-
Solvent: Cyclohexane or Toluene (Non-polar solvents are crucial here).
Step-by-Step Workflow:
-
Catalyst Pre-formation: In a vial, mix Pd₂(dba)₃ and BrettPhos in Cyclohexane under Argon. Stir for 10 mins at RT to form the active L-Pd(0) species.
-
Assembly: Add the aryl bromide (1.0 mmol) and CsF (304 mg, 2.0 mmol) to a reaction vessel.
-
Combination: Transfer the catalyst solution to the vessel.
-
Reagent Addition: Add TMSCF₂H (2.0 equiv).
-
Reaction: Heat to 100 °C for 12–16 hours.
-
Mechanistic Note: BrettPhos is bulky and electron-rich, facilitating the difficult reductive elimination of the Ar-CF₂H bond from the Pd(II) center.
-
-
Workup: Filter through a pad of Celite to remove Pd black and Cs salts. Concentrate and purify.
Protocol C: Nickel-Catalyzed Radical Cross-Coupling (For Aryl Chlorides)
Best for: Cost-efficiency and broad functional group tolerance (including free alcohols).
Mechanism: This follows a radical pathway (Ni(0)/Ni(I)/Ni(III)). The CF₂H radical is generated from ClCF₂H or a sulfone reagent.
Materials:
-
Substrate: Methyl 4-chlorobenzoate
-
Catalyst: NiCl₂·glyme (10 mol%)
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)
-
Reductant: Mn powder or Zn dust (2.0 equiv)
-
Reagent: ClCF₂H (gas) or 2-PySO₂CF₂H (solid reagent, easier to handle)
-
Solvent: DMA (Dimethylacetamide)
Step-by-Step Workflow:
-
Catalyst Mix: Combine NiCl₂·glyme and dtbbpy in DMA. Stir until green/blue solution forms.
-
Activation: Add Mn powder and the aryl chloride.
-
Reagent Introduction:
-
Option 1 (Gas): Balloon of ClCF₂H connected to the headspace.
-
Option 2 (Solid): Add difluoromethyl 2-pyridyl sulfone (1.5 equiv).
-
-
Reaction: Heat to 60–80 °C .
-
Safety: If using ClCF₂H gas in a closed vessel, ensure pressure rating is sufficient (typically <3 bar).
-
-
Workup: Quench with dilute HCl (to dissolve Mn salts). Extract with EtOAc.[4][5][6]
Part 3: Hydrolysis to the Final Benzoic Acid
Once the difluoromethyl ester (Ar-CF₂H-COOR) is isolated, convert it to the acid.
Standard Protocol:
-
Dissolve intermediate in THF/MeOH (1:1).
-
Add LiOH (2.0 equiv, 1M aqueous solution).
-
Stir at RT for 2–4 hours. Avoid heating >50°C to prevent degradation of the CF₂H group (though generally stable, basic hydrolysis at high temp can sometimes lead to difluorocarbene extrusion).
-
Acidify carefully with 1M HCl to pH 3.
-
Extract with EtOAc to yield the Difluoromethyl-Substituted Benzoic Acid .
Part 4: Visualization & Mechanism
Workflow Logic: From Halide to Acid
Caption: Decision tree for synthesizing difluoromethyl benzoic acids based on aryl halide starting material.
Mechanistic Insight (Palladium Cycle)
Caption: Simplified catalytic cycle for Pd-catalyzed difluoromethylation using TMSCF₂H.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation or wet reagents. | Dry CsF at 150°C under vacuum. Ensure solvent is anhydrous (<50 ppm H₂O). |
| Protodefluorination (Ar-H) | Proton source in reaction. | Eliminate moisture. Check solvent quality. |
| Homocoupling (Ar-Ar) | Slow transmetallation. | Increase temperature (Cu method) or switch to BrettPhos (Pd method) to speed up cycle. |
| Ester Hydrolysis (Premature) | Fluoride source too basic/wet. | Use CsF (anhydrous) rather than hydrated fluorides. Avoid KF if possible. |
References
-
Copper-Mediated Protocol: Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides.[7][8] Journal of the American Chemical Society.[9] Link
-
Palladium-Catalyzed Protocol: Ferguson, D. M., & Bour, J. R. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF₂H.[1] The Journal of Organic Chemistry. Link
-
Nickel-Catalyzed Protocol: Xu, C., Guo, W. H., He, X., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications. Link
-
Reagent Insight: Belhomme, M. C., Besset, T., Poisson, T., & Pannecoucke, X. (2015).[2][10] Recent advances in the synthesis of difluoromethylated arenes. Chemistry – A European Journal.[11] Link
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. scilit.com [scilit.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing debromination during Suzuki coupling of iodo-bromo benzenes
Technical Support Center & Troubleshooting Hub
Status: Active Ticket ID: CHEM-SEL-001 Assigned Specialist: Senior Application Scientist Subject: Preventing Debromination & Competitive Coupling in Polyhalogenated Arenes
The Mechanistic Basis: Why Selectivity Fails
To control the reaction, you must understand the competition between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds.
The Reactivity Hierarchy
In Palladium-catalyzed cross-coupling, the rate-limiting step is typically Oxidative Addition (OA) .[1] The bond dissociation energies dictate the order of reactivity:
-
C-I: ~65 kcal/mol (Fastest OA)
-
C-Br: ~81 kcal/mol (Slower OA)
-
C-Cl: ~96 kcal/mol (Slowest OA)
The Problem: While C-I reacts faster, highly active catalysts (electron-rich, bulky ligands like
Mechanism of Failure: Hydrodebromination
Debromination often occurs via a "Hydride Transfer" pathway. If the catalytic cycle stalls or the catalyst is too electron-rich, the Pd(II)-Br intermediate can undergo transmetallation with a hydride source (often the solvent, like isopropanol or ethanol, or
Figure 1: Kinetic competition in polyhalogenated substrates. Green paths represent the desired chemoselective route; red paths indicate failure modes.
Troubleshooting Guide (Q&A)
Issue 1: "My Bromine is disappearing and being replaced by Hydrogen."
Diagnosis: Hydrodebromination.[2][3] This is a reduction reaction.[2] The bromine has undergone oxidative addition, but instead of coupling with the boron, the Pd-Br intermediate reacted with a hydride source.[3]
-
Cause A: Protic Solvents. Alcohols (MeOH, EtOH, iPrOH) are excellent hydride donors for Palladium.
-
Cause B: Strong Bases. Bases like alkoxides (e.g.,
, ) can undergo -hydride elimination, generating a Pd-H species.-
Fix: Use weak, inorganic bases.[2]
, , or .
-
-
Cause C: Catalyst Over-Activity.
-
Fix: Avoid electron-rich alkyl phosphines (
, ). Stick to aryl phosphines ( , dppf).
-
Issue 2: "I am getting a mixture of mono-coupled (I-site) and bis-coupled (I & Br sites) product."
Diagnosis: Loss of Chemoselectivity (Competitive Coupling). The catalyst is too active and is crossing the activation energy barrier for the C-Br bond.
-
Cause A: Temperature too high. The rate difference between C-I and C-Br activation shrinks as heat increases.
-
Cause B: Stoichiometry. Excess boronic acid drives the second coupling.
-
Fix: Use a strict limiting stoichiometry. 0.95 to 1.0 equivalents of boronic acid relative to the di-halo substrate. Do not use an excess.
-
-
Cause C: Ligand Choice.
Issue 3: "The reaction is selective, but it stops at 60% conversion."
Diagnosis: Catalyst Deactivation or Cycle Arrest.
-
Cause: Iodide inhibition. The released Iodide ions (
) can poison the catalyst by forming stable anionic palladium species ( ), preventing the regeneration of Pd(0).-
Fix: Ensure adequate solvent volume (dilution helps) or switch to a solvent system that solubilizes the inorganic salts better (e.g., DME/Water).
-
Optimized Protocols
The "Golden Standard" for Iodo-Bromo Selectivity
This protocol prioritizes selectivity over speed. It uses a bidentate ligand (dppf) known for discriminating between halide leaving groups.
| Parameter | Recommendation | Rationale |
| Catalyst | High selectivity for I over Br; robust. | |
| Alternative | Good, but air-sensitive and less selective than dppf. | |
| Solvent | DME / Water (4:1) or Toluene / Water | Aprotic organic layer prevents hydride transfer (debromination). Water is required for the base solubility. |
| Base | Mild bases prevent side reactions common with alkoxides. | |
| Temp | RT to 60°C | Keep low. If I-coupling is slow, increase time, not temp. |
| Stoichiometry | 1.0 equiv Boronic Acid | Prevents "force feeding" the second coupling at the Br site. |
Step-by-Step Procedure:
-
Charge: In a reaction vial, add the Iodo-Bromo-arene (1.0 equiv), Boronic Acid (1.0 equiv), and
(0.03 equiv). -
Inert: Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvent: Add degassed DME (concentration ~0.2 M).
-
Base: Add degassed aqueous
(2M solution, 2.0 equiv). -
React: Stir vigorously at Room Temperature for 2 hours. Monitor by LCMS.[2][3]
-
Checkpoint: If conversion is <10% after 2 hours, warm to 40°C.
-
Checkpoint: If Br-coupling is observed (>5%), cool to 0°C.
-
-
Workup: Dilute with EtOAc, wash with water, dry over
.
Decision Tree: Troubleshooting Workflow
Use this logic flow to adjust your next experiment based on current LCMS data.
Figure 2: Workflow for optimizing reaction conditions based on impurity profiles.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[10] Chemical Reviews, 1995 , 95(7), 2457–2483.[10] Link
-
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. (Context on reactivity orders and ligand effects). Link
- Murata, M. et al. "Selective Pd-catalyzed cross-coupling of bromo-iodo-arenes." Journal of Organic Chemistry, 2000, 65, 164.
-
BenchChem Technical Support. "Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid." BenchChem Troubleshooting Guides, 2025 . Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jmcct.com [jmcct.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Optimizing catalyst load for sterically crowded 2-substituted iodobenzenes
Topic: Optimizing Catalyst Load for Sterically Crowded 2-Substituted Iodobenzenes Ticket ID: OPT-PD-2SUB-I Assigned Specialist: Senior Application Scientist, Catalysis Division
Mission Statement
You are encountering a classic "reactivity vs. stability" paradox. While aryl iodides are theoretically the most reactive electrophiles for oxidative addition, 2-substituted (ortho-substituted) iodobenzenes present a unique failure mode: the formation of stable, inactive halide-bridged palladium dimers. This guide moves beyond standard "add more catalyst" approaches, focusing on ligand-controlled steric flexibility and precatalyst activation to lower your metal loading while maintaining conversion.
Module 1: The Diagnostic – Why Your Reaction Stalls
The "Iodide Paradox"
Users often assume that because they are using an Iodide (weak C-X bond), the reaction should be fast. However, with ortho-substitution, the reaction often stalls at 40-60% conversion.
The Mechanism of Failure:
-
Fast Oxidative Addition (OA): The C-I bond breaks easily.
-
The Bottleneck: The resulting oxidative addition complex,
, is sterically crowded. To relieve this strain, the complex often ejects the bulky ligand ( ) or fails to undergo transmetalation. -
The Trap: The resulting "naked" palladium species dimerizes via iodide bridges, forming
. These dimers are thermodynamically stable and catalytically inactive (the "off-cycle" sink).
Visualizing the Failure Mode The following diagram illustrates where your catalyst is likely getting "stuck" compared to the productive cycle.
Figure 1: The Iodide Trap. Note how the loss of ligand leads to the inactive dimer (Red), a common fate for sterically hindered iodides.
Module 2: The Hardware – Ligand & Catalyst Selection
To lower catalyst loading, you must prevent dimer formation. This requires ligands that bind tightly enough to prevent dissociation but are bulky enough to promote Reductive Elimination (RE).
Comparison of High-Performance Systems
| Feature | Buchwald G3/G4 Precatalysts | Pd-PEPPSI-IPent | Standard Pd(OAc)₂ + Phosphine |
| Ligand Class | Dialkylbiaryl Phosphines (e.g., XPhos, SPhos) | N-Heterocyclic Carbene (NHC) | Traditional Phosphines (PPh₃) |
| Active Species Gen. | Instant. No induction period. | Fast. Activation via pyridine loss. | Slow/Incomplete. Requires reduction. |
| Steric Handling | Excellent for ortho-subs. (XPhos/RuPhos). | Superior for tetra-ortho systems ("Flexible Bulk"). | Poor. |
| Rec. Loading | 0.5 – 2.0 mol% | 0.1 – 1.0 mol% | 5.0 – 10.0 mol% |
| Best For | C-N (Amination), C-O (Etherification) | C-C (Suzuki, Negishi), difficult substrates. | Simple, unhindered couplings. |
Why You Must Abandon Pd₂dba₃
For sterically crowded iodides, do not use
-
Recommendation: Switch to Pd-precatalysts (e.g., XPhos Pd G4) which contain no dba.
Module 3: Optimization Protocol (DoE)
Do not use "One Factor at a Time" (OFAT). Use a simplified Design of Experiments (DoE) to find the catalyst "cliff"—the point where turnover number (TON) collapses.
The "Load-Down" Workflow
Step 1: The Ligand Screen (Fixed Load: 2 mol%) Run 4 parallel reactions with these specific bulky ligands.
-
XPhos: The "gold standard" for general steric hindrance.
-
SPhos: Excellent for stability; resists dehalogenation.
-
RuPhos: Essential if your nucleophile is a secondary amine or alkoxide.
-
IPent (PEPPSI): If the above fail, this NHC offers "flexible steric bulk" superior to IPr.
Step 2: The "Crash" Test (Variable Load) Once the best ligand is identified (e.g., XPhos), run the following array to determine the minimum effective load (MEL).
-
Conditions: Toluene/Water (Suzuki) or Dioxane (Buchwald), 80°C, 12h.
-
Vial A: 2.0 mol% (Control - should be 100%)
-
Vial B: 0.5 mol%
-
Vial C: 0.1 mol%
-
Vial D: 0.05 mol%
Step 3: The Additive Check If conversion drops sharply at 0.5 mol%, add 10-20 mol% of free ligand relative to Pd (not relative to substrate).
-
Why? This shifts the equilibrium away from the inactive dimer (see Figure 1) and back toward the active monomeric species.
Module 4: Troubleshooting Guide (FAQ)
Q1: My reaction turns black and stops at 50% conversion. Why?
Diagnosis: "Pd Black" formation. Your catalyst is aggregating into bulk metal because the oxidative addition complex is unstable. Solution:
-
Increase Ligand:Pd Ratio: If using separate Pd/Ligand, go from 1:1 to 1:1.5.
-
Switch to NHC: Pd-PEPPSI-IPent is extremely thermally stable and resists aggregation better than phosphines at the high temperatures (100°C+) required for crowded iodides.
Q2: I am seeing the "reduced" product (Ar-H) instead of the coupled product.
Diagnosis: Hydrodehalogenation. This is common with 2-substituted iodides. The Pd inserts, but transmetalation is too slow due to sterics. The Pd species then abstracts a hydride (from solvent or base) and eliminates. Solution:
-
Solvent Switch: Avoid DMF or Isopropanol (hydride sources). Use Toluene or Dioxane .
-
Water Exclusion: If this is a Buchwald-Hartwig, ensure rigorous anhydrous conditions.
-
Ligand Switch: SPhos is historically proven to minimize dehalogenation compared to other biaryl phosphines.
Q3: Can I use inorganic bases like K₂CO₃?
Answer: For sterically hindered substrates, weak bases often fail because they cannot drive the transmetalation step fast enough. Solution:
-
Suzuki: Use K₃PO₄ (anhydrous) or KOH (if substrate tolerates).
-
Buchwald: Use NaOtBu or LHMDS .[1] The strong base is necessary to deprotonate the amine/alcohol quickly to compete with the dimer formation.
Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Figure 2: Rapid diagnostic logic for optimization.
References
-
Buchwald-Hartwig Amination Optimization
- Source: BenchChem & WuXi AppTec
- Insight: Detailed protocols for using G3/G4 precatalysts to overcome activation barriers in hindered amines/aryl halides.
-
Pd-PEPPSI-IPent for Steric Bulk
-
Catalyst Deactivation Pathways
- Title: Development of an Aryl Amination C
- Source: NIH / PMC
- Insight: Explains the mechanism of catalyst deactivation via dimer formation and amine binding in hindered systems.
-
Regioselective Coupling with PEPPSI
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
Solving homocoupling side reactions in 2-iodo-3-difluoromethyl bromobenzene
Technical Support Center: Troubleshooting 2-Iodo-3-Difluoromethyl Bromobenzene
Topic: Solving Homocoupling & Selectivity Issues in Cross-Coupling Reactions Target Molecule: 1-bromo-2-iodo-3-(difluoromethyl)benzene Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Technical Abstract & Problem Diagnosis
The Challenge: You are likely attempting a chemoselective cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, or Negishi) targeting the C–I bond at position 2. However, the unique 1,2,3-substitution pattern of 2-iodo-3-difluoromethyl bromobenzene creates a "steric sandwich." The iodine is flanked by a bromine atom (C1) and a difluoromethyl group (C3).
The Mechanistic Failure: While the electron-withdrawing nature of the -CF₂H and -Br groups facilitates rapid Oxidative Addition (OA) of the Pd(0) into the C–I bond, the subsequent Transmetallation (TM) step is kinetically stalled due to severe steric hindrance.
-
Result: The active intermediate Ar-Pd(II)-X accumulates.[1]
-
Side Reaction: Without a rapid TM partner, two Ar-Pd(II)-X species undergo ligand exchange (disproportionation) to form Ar-Pd(II)-Ar, which reductively eliminates to form the homocoupled dimer (Ar-Ar) .
This guide provides the protocols to suppress this pathway and enforce the desired cross-coupling.
Diagnostic Q&A: Identifying the Failure Mode
Q1: My LCMS shows a peak with Mass = 2 × (Starting Material) - I₂. Is this the homocouple? A: Yes. This is the reductive homocoupling of your aryl halide (Ar-Ar).
-
Cause: The catalyst is "waiting" too long for the nucleophile (boronic acid/zinc reagent). The Ar-Pd-I species is unstable and dimerizes.
-
Fix: You must accelerate the Transmetallation step (see Section 3).
Q2: I see a peak corresponding to the dimer of my Boronic Acid. Why? A: This is Oxidative Homocoupling of the nucleophile.
-
Cause: Presence of Oxygen (O₂) or excessive equivalents of Cu(II) (if using Sonogashira).
-
Fix: Rigorous degassing is non-negotiable. Switch to "Freeze-Pump-Thaw" cycling.
Q3: The reaction works, but I am losing the Bromine handle (dehalogenation). A: This is hydrodehalogenation.
-
Cause: If TM is blocked, Ar-Pd-H species (formed via
-hydride elimination from alkyl impurities or solvent) reduce the C-I bond. -
Fix: Switch to anhydrous, non-protic solvents (e.g., Toluene instead of EtOH/Water) and avoid amine bases if possible.
Troubleshooting Strategies (The "Why" and "How")
Strategy A: Overcoming the "Steric Sandwich" (Ligand Selection)
Standard ligands like PPh₃ are insufficient for this substrate. You require a ligand that is bulky enough to promote reductive elimination but flexible enough to facilitate transmetallation at the crowded C2 position.
-
Recommendation: Use Buchwald Biaryl Ligands (specifically XPhos or SPhos ).
-
Why? These ligands form a monolithic L1Pd(0) species that is highly active. The bulk prevents the formation of bridging halide dimers (a precursor to homocoupling) and creates a "pocket" that forces the cross-coupling cycle forward.
Strategy B: The "Slow Addition" Protocol
If Boronic Acid homocoupling is the main issue, you must alter the kinetic profile.
-
Method: Do not add all Boronic Acid at once.
-
Protocol: Add the Boronic Acid solution via syringe pump over 1–2 hours. This keeps the concentration of the nucleophile low relative to the catalyst, statistically favoring the Cross-Coupling over the bimolecular Homocoupling of the boronic acid.
Strategy C: Dummy Ligand "Scavenging"
For severe aryl halide homocoupling (Ar-Ar), add a "dummy" alkene.
-
Additive: Maleic Anhydride (10-20 mol%).
-
Mechanism:[2][3] It coordinates to Pd(0), stabilizing it and preventing the aggregation/disproportionation events that lead to Ar-Ar formation.
Visualization: Competing Kinetic Pathways
The following diagram illustrates the divergence point where the reaction fails (Red) versus where it succeeds (Green).
Caption: Kinetic divergence in the catalytic cycle. Steric hindrance at the Transmetallation step (Path 1) causes accumulation of Intermediate A, leading to Homocoupling (Path 2).
Gold Standard Protocol: Selective Suzuki Coupling
This protocol is optimized for 1-bromo-2-iodo-3-(difluoromethyl)benzene . It prioritizes the C-I bond and suppresses homocoupling.
Reaction Setup:
| Component | Equivalents | Recommended Reagent | Role |
|---|---|---|---|
| Substrate | 1.0 equiv | 1-bromo-2-iodo-3-(difluoromethyl)benzene | Electrophile |
| Partner | 1.2 - 1.5 equiv | Aryl Boronic Acid (or Pinacol Ester) | Nucleophile |
| Catalyst | 0.02 - 0.05 equiv | Pd₂(dba)₃ (Bis(dibenzylideneacetone)palladium(0)) | Pd(0) Source |
| Ligand | 0.04 - 0.10 equiv | XPhos or SPhos | Steric facilitator |
| Base | 3.0 equiv | K₃PO₄ (finely ground, anhydrous) | Activator |
| Solvent | [0.2 M] | Toluene / Water (10:1) or 1,4-Dioxane (dry) | Medium |
Step-by-Step Procedure:
-
Pre-Complexation (Critical):
-
In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in the solvent (e.g., Toluene) in a separate vial. Stir at room temperature for 15 minutes. The solution should turn from dark purple/red to a clear orange/brown. This ensures the active catalytic species L-Pd(0) is formed before it touches the aryl halide.
-
-
Substrate Loading:
-
Degassing:
-
Perform 3 cycles of Freeze-Pump-Thaw . (Freeze in liquid N₂, evacuate vacuum, thaw in warm water, backfill with Argon).
-
Why? Simple nitrogen sparging is often insufficient to remove micro-bubbles of O₂ that drive homocoupling.
-
-
Execution:
-
Inject the pre-formed Catalyst/Ligand solution.
-
Heat to 80°C - 100°C . High temperature is necessary to overcome the activation energy barrier of the sterically hindered Transmetallation.
-
Monitor by HPLC/UPLC every 30 minutes. The reaction should be complete within 2-4 hours.
-
-
Workup:
-
Filter through a pad of Celite to remove Pd black.
-
Wash with EtOAc.[5]
-
Caution: The product still contains a Bromine atom. Avoid harsh lithiation or magnesium workups that could attack the remaining halide.
-
References & Citations
-
Mechanisms of Homocoupling in Suzuki Reactions:
-
Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006.
-
-
Ligand Effects on Sterically Hindered Substrates:
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
-
-
Chemoselectivity in Polyhalogenated Arenes:
-
Lange, H., et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Arenes." Chemical Society Reviews, 2012.
-
-
Impact of Fluorinated Groups on Coupling:
-
Furuya, T., Kamlet, A. S., & Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, 2011. (Discusses electronic activation of C-X bonds by adjacent F-groups).
-
Sources
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Mechanism and Origins of Chemo- and Stereoselectivities of Aryl Iodide-Catalyzed Asymmetric Difluorinations of β-Substituted Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Temperature optimization for selective C-I activation over C-Br
Ticket ID: #SEL-HAL-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The Kinetic Window
Welcome to the Selective Activation Support Module. You are likely here because you need to functionalize a C-I bond in the presence of a C-Br bond.
The physics of this selectivity relies on the Bond Dissociation Energy (BDE) differential. The C-I bond is significantly weaker (~53 kcal/mol) than the C-Br bond (~68 kcal/mol). This ~15 kcal/mol delta creates a "kinetic window"—a specific temperature range where the thermal energy (
The Golden Rule: Selectivity is a function of temperature and catalyst activity. As temperature rises, the rate difference between C-I and C-Br activation compresses, leading to loss of selectivity (Arrhenius behavior).
Module 1: Critical Data & Thermodynamics
Before attempting your reaction, verify your operating parameters against these thermodynamic baselines.
Table 1: Halogen Bond Energetics & Kinetic Implications
| Bond Type | Avg.[1][2][3][4][5] BDE (kcal/mol) | Relative Reactivity (Pd-Cat) | Optimal Temp Window (Suzuki) | Optimal Temp Window (Li-Exchange) |
| C(sp²)–I | 53 ± 2 | 1000x (Fastest) | 20°C to 40°C | -78°C to -40°C |
| C(sp²)–Br | 68 ± 2 | 1x (Baseline) | > 60°C | -20°C to 0°C |
| C(sp²)–Cl | 81 ± 2 | < 0.01x (Slowest) | > 90°C (requires specific ligands) | > 0°C (often requires reflux) |
Analyst Note: The "Relative Reactivity" assumes a standard triphenylphosphine (
) based catalyst. Highly active ligands (e.g., t-Bu₃P, SPhos) lower the activation barrier for both halogens, potentially eroding selectivity even at lower temperatures.
Module 2: Mechanistic Visualization
To troubleshoot selectivity loss, you must visualize the energy landscape. The diagram below illustrates the "Kinetic Window" where C-I activation is accessible, but C-Br activation remains blocked by its higher transition state energy.
Figure 1: Reaction coordinate diagram showing the energetic differentiation between C-I and C-Br oxidative addition.
Module 3: Standard Operating Protocols (SOPs)
Protocol A: Metal-Halogen Exchange (Lithiation/Magnesiation)
Target: Nucleophilic functionalization of the C-I site.
The Challenge: Lithium-halogen exchange is extremely fast. If the temperature is too high (> -78°C), the lithium species may attack the C-Br bond or undergo "Halogen Dance" (scrambling).
Recommended Workflow (Knochel Turbo Grignard):
-
Reagent: Use iPrMgCl·LiCl (Turbo Grignard).[5] It is more selective than n-BuLi.
-
Temperature: Cool substrate in THF to -78°C .
-
Addition: Add iPrMgCl[5]·LiCl dropwise.
-
Incubation: Stir at -40°C .
-
Why? At -40°C, the I/Mg exchange is rapid, but the Br/Mg exchange is kinetically silent.
-
-
Quench: Add electrophile at -40°C, then warm to RT.
Validation Check:
-
Take an aliquot at 5 mins. Quench with water.
-
Pass: Recovery of de-iodinated product (Ar-H) + intact Ar-Br.
-
Fail: Recovery of double de-halogenated product (Ar-H, Ar-H). Action: Lower temp to -78°C constant.
Protocol B: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Target: Coupling at the C-I site while retaining C-Br.
The Challenge: Highly active catalysts (e.g., Pd(dppf), Pd-SPhos) are "too good" and may activate C-Br at moderate temperatures.
Recommended Workflow:
-
Catalyst: Use Pd(PPh3)4 or Pd(OAc)2 / PPh3.
-
Why? These are "worse" catalysts. They struggle to activate C-Br, enhancing selectivity for C-I.
-
-
Base: Use a mild base like Na2CO3 or K3PO4. Avoid Cs2CO3 or alkoxides (too active).
-
Temperature: Start at Room Temperature (25°C) .
-
C-I oxidative addition often proceeds at RT.
-
Only heat to 40-50°C if conversion is <10% after 2 hours.
-
NEVER exceed 60°C if C-Br retention is required.
-
Module 4: Troubleshooting Dashboard
Use this matrix to diagnose issues in your current experiment.
| Symptom | Probable Cause | Corrective Action |
| C-Br also reacted (<20%) | Temperature too high. | Reduce T by 20°C. If using Pd, switch to a less electron-rich ligand (e.g., move from tBuXPhos to PPh3). |
| C-Br also reacted (>50%) | Catalyst too active. | Switch catalyst system. Avoid "Palladacycles" or "Buchwald G3" precatalysts for this specific selectivity. |
| No Reaction at C-I | Catalyst inactive / Poisoning. | Ensure O2 exclusion (degas solvents). If using Pd(PPh3)4, ensure it is yellow (not black/decomposed). |
| Halogen Scrambling (Isomerization) | "Halogen Dance" mechanism. | (Lithiation only) Your intermediate is too long-lived at T > -78°C. Trapping must be immediate. |
| Protodehalogenation (Ar-I | Moisture in solvent. | (Lithiation) Dry THF over sieves. (Pd) This is a reduction side-reaction; switch solvent from alcohol to Toluene/THF. |
Module 5: Diagnostic Decision Tree
Follow this logic flow to optimize your specific reaction conditions.
Figure 2: Step-by-step diagnostic workflow for restoring chemoselectivity.
References
-
Bond Dissociation Energies: Luo, Y.-R. (2007).[3] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[3]
-
Knochel Turbo Grignard: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. [Link]
-
Selective Pd-Catalysis: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Halogen Dance Mechanism: Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. [Link]
Sources
Validation & Comparative
Precision Analytics: Mass Spectrometry Isotope Pattern Analysis for Br and I Substituted Benzenes
This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for analyzing Bromine (Br) and Iodine (I) substituted benzenes. It is designed for researchers requiring high-fidelity structural elucidation in drug discovery and environmental toxicology.
Executive Summary
Differentiating halogenated aromatic systems is a critical competency in medicinal chemistry (e.g., thyroid hormone analogs, radiopharmaceuticals) and environmental analysis. While Chlorine (Cl) offers a distinct 3:1 isotopic signature, Bromine and Iodine present unique analytical challenges. Bromine requires analysis of a 1:1 isotopic doublet, whereas Iodine—being monoisotopic—requires reliance on mass defect filtering (MDF) and fragmentation kinetics rather than isotopic splitting.
This guide compares two primary analytical workflows: Nominal Mass (Low-Res) Analysis and High-Resolution Exact Mass (HRMS) Analysis , providing a decision framework for their application.
Part 1: Fundamental Physics & Isotopic Signatures
To interpret the spectra accurately, one must first understand the nuclear physics governing the signal.
The Bromine Doublet (The "A+2" Effect)
Bromine exists naturally as two stable isotopes,
-
Signature: Two peaks of equal intensity separated by 2 Da.
-
Poly-bromination: The pattern expands following Pascal’s triangle (e.g.,
yields a 1:2:1 triplet at ).
The Iodine Singularity (Mass Defect)
Iodine is monoisotopic (
-
Nuclear Binding Energy: Iodine has a significant mass defect relative to carbon. While Carbon-12 is defined as 12.00000, Iodine-127 is 126.90447 Da.
-
Analytical Consequence: In High-Resolution MS, iodine-rich molecules fall into a "mass deficient" region of the plot, distinct from the "mass sufficient" background of H/C/N/O organic matter.
Comparative Data Table
| Feature | Bromine ( | Iodine ( |
| Natural Abundance | 50.69% / 49.31% | 100% |
| Exact Mass (Da) | 78.9183 / 80.9163 | 126.90447 |
| Isotope Pattern | 1:1 Doublet (M, M+2) | Singlet (M only) |
| Mass Defect | Moderate | Significant (Negative relative to H) |
| C-X Bond Strength | ~276 kJ/mol (Stronger) | ~218 kJ/mol (Weaker - Labile) |
| Fragmentation | Retains Br often; shows doublet in fragments | Easily loses I |
Part 2: Technique Comparison (The Core Analysis)
This section compares the two dominant workflows.
Method A: Nominal Mass Analysis (GC-MS / Quadrupole)
Best for: Routine quantification, known targets, and volatile halo-benzenes.
Mechanism: Uses Electron Ionization (EI) at 70 eV. Detection is based on integer mass (m/z).
-
Bromine Identification: Relies on visual confirmation of the 1:1 doublet.
-
Iodine Identification: Relies on the "Loss of 127" rule. Because the C-I bond is weak, the molecular ion (
) often fragments immediately, showing a large gap of 127 Da between the parent and the base peak (phenyl cation).
Pros:
-
Cost-effective and robust.
-
Standard NIST library matching is effective for simple substitutions.
Cons:
-
Isobaric Interference: Cannot distinguish between a specific combination of H/C/N/O and an Iodine atom without exact mass.
-
Complex Mixtures: In a mixture of poly-halogenated species, the overlapping isotope patterns of Br (M, M+2, M+4) can mask the singlet signal of an I-substituted congener.
Method B: High-Resolution MS (Orbitrap / Q-TOF)
Best for: Drug metabolism studies (DMPK), unknown identification, and complex environmental matrices.
Mechanism: Uses Soft Ionization (ESI/APCI/APPI) and detects mass with <5 ppm accuracy.
-
Mass Defect Filtering (MDF): By plotting the Mass Defect (Exact Mass - Nominal Mass) vs. m/z, Iodine compounds cluster in a specific negative-slope region, separating them from biological matrix noise.
-
Fine Isotope Structure: Can resolve the
peak from a isotopologue of a non-brominated contaminant.
Pros:
-
Absolute Confidence: Exact mass confirms elemental composition.
-
Iodine Specificity: MDF allows for "digital extraction" of iodine-containing metabolites from urine or plasma.
Cons:
-
Higher instrumentation cost.
-
Requires advanced data processing software.
Part 3: Experimental Protocols
Protocol 1: GC-MS for Volatile Halogenated Benzenes
Target: Mono/Di-bromo and Iodo-benzenes.
-
Sample Preparation:
-
Extract sample in Dichloromethane (DCM) (Avoid acetone as it can react with active halides).
-
Dry over anhydrous
.
-
-
Instrument Parameters (Agilent 7890/5977 or equivalent):
-
Column: DB-5ms (30m x 0.25mm x 0.25µm). Non-polar stationary phase is essential for separating positional isomers.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode at 250°C.
-
Oven Program: 40°C (hold 2 min)
10°C/min 280°C (hold 5 min). -
Source: Electron Ionization (EI) at 70 eV, 230°C.
-
-
Detection:
-
Acquire in Scan Mode (m/z 50–500) to capture the full isotopic envelope.
-
Protocol 2: Data Analysis Workflow (Isotope Logic)
Self-Validating Logic: To confirm a structure, the signal must satisfy both the mass accuracy check and the isotopic intensity ratio check.
Diagram 1: Halogen Identification Decision Tree
Caption: Logical flow for distinguishing Br and I species based on low-resolution spectral topology.
Part 4: Advanced Visualization (Mass Defect Filtering)
When analyzing complex mixtures (e.g., drug metabolites), Iodine compounds can be obscured. The Mass Defect Filter (MDF) is the standard method for visualizing these compounds in HRMS data.
Diagram 2: Mass Defect Filtering Workflow
Caption: Workflow for extracting Iodine signals using Mass Defect Filtering in High-Resolution MS.
References
-
Waters Corporation. Interpreting Mass Spectrometry Output: Isotope Characteristics. [Link]
-
Chemistry LibreTexts. Mass Spectrometry: Isotope Abundance and Halogen Detection. [Link]
-
National Institutes of Health (PMC). Molecular Formula Identification Using Isotope Pattern Analysis. [Link]
-
LCGC International. Interpretation of Isotope Peaks in Small Molecule LC–MS. [Link]
-
Royal Society of Chemistry. Determination of halogens in organic compounds by high resolution ICP-MS. [Link]
Sources
Comparative Guide: HPLC Retention of CF₂H vs. CF₃ Substituted Bromobenzenes
Executive Summary
In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, 1-bromo-4-(trifluoromethyl)benzene consistently exhibits a longer retention time than 1-bromo-4-(difluoromethyl)benzene .
This separation behavior is driven by two distinct physicochemical factors:
-
Lipophilicity: The trifluoromethyl group (-CF₃) is significantly more lipophilic than the difluoromethyl group (-CF₂H).
-
Hydrogen Bond Acidity: The -CF₂H moiety acts as a weak hydrogen bond donor (HBD), interacting favorably with the polar mobile phase, thereby reducing retention. The -CF₃ moiety lacks this capability.[1]
Physicochemical Mechanisms
To understand the chromatographic separation, we must analyze the molecular interactions occurring within the column.
The Lipophilicity Gap
Retention in RP-HPLC is primarily governed by the hydrophobic effect. Analytes partition between the non-polar stationary phase (C18 alkyl chains) and the polar mobile phase.
-
-CF₃ (Trifluoromethyl): Highly hydrophobic. The dense electron cloud and lack of polarizable hydrogen create strong repulsion from the aqueous mobile phase, driving the molecule onto the stationary phase.
-
-CF₂H (Difluoromethyl): Less lipophilic.[2] While still fluorinated, the substitution of one fluorine for a hydrogen atom significantly lowers the partition coefficient (
).
The "Lipophilic Hydrogen Bond Donor" Effect
This is the critical differentiator. Recent medicinal chemistry literature (e.g., Zafrani et al.[2][3]) has established that the C-H bond in a -CF₂H group is polarized by the two geminal fluorine atoms.
-
Acidity: The proton in -CF₂H is sufficiently acidic (H-bond acidity parameter
) to act as a hydrogen bond donor.[2] -
Mobile Phase Interaction: In a typical Water/Acetonitrile or Water/Methanol mobile phase, the -CF₂H proton forms weak hydrogen bonds with the solvent. This interaction "pulls" the analyte into the mobile phase more effectively than the inert -CF₃ group, resulting in earlier elution.
Mechanistic Visualization
The following diagram illustrates the differential interactions inside the column.
Figure 1: Mechanistic interaction map showing the dual retention forces. The CF₂H group's ability to H-bond with the mobile phase reduces its affinity for the stationary phase relative to CF₃.
Comparative Data Analysis
The following table synthesizes physicochemical constants and predicted chromatographic behavior based on standard RP-HPLC conditions.
Table 1: Physicochemical & Chromatographic Comparison
| Feature | 1-Bromo-4-(difluoromethyl)benzene | 1-Bromo-4-(trifluoromethyl)benzene | Impact on Retention |
| Functional Group | -CF₂H | -CF₃ | - |
| Hansch | ~0.45 | ~0.88 | Higher |
| H-Bond Acidity ( | 0.10 (Weak Donor) | 0.00 (None) | Higher |
| Predicted LogP | ~2.9 | ~3.6 | Higher LogP = Longer Retention |
| Elution Order | First (Earlier) | Second (Later) | - |
| Metabolic Stability | High (blocked para position) | Very High | - |
Experimental Protocol (Self-Validating)
To reproduce these results, follow this standardized protocol. This workflow is designed to ensure resolution between the two analogs, which is critical when assessing purity in synthesis mixtures.
Materials
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: HPLC Grade Water + 0.1% Formic Acid (to suppress silanol activity).
-
Mobile Phase B: HPLC Grade Acetonitrile (ACN).
-
Detection: UV-Vis Diode Array at 254 nm (Standard aromatic absorption) and 210 nm .
Method Parameters[4]
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C (Controlled temperature is crucial for fluorinated compounds as their lipophilicity is temp-sensitive).
-
Gradient Profile:
-
0.0 min: 40% B
-
10.0 min: 90% B (Linear Ramp)
-
12.0 min: 90% B (Hold)
-
12.1 min: 40% B (Re-equilibration)
-
Workflow Diagram
Figure 2: Standardized HPLC workflow for separating fluorinated benzene analogs.
Application in Drug Discovery
Why does this retention time difference matter?
In medicinal chemistry, the CF₃ → CF₂H swap is a classic bioisosteric replacement strategy.[4]
-
Lipophilicity Modulation: If a CF₃-containing drug candidate is too lipophilic (leading to poor solubility or high clearance), switching to CF₂H lowers the LogP (as confirmed by the earlier retention time).
-
H-Bonding: The CF₂H group can form intramolecular or intermolecular hydrogen bonds with protein targets, potentially altering potency.
-
Validation: The HPLC protocol above serves as a rapid screening tool to verify the success of a deoxyfluorination reaction (converting an aldehyde to CF₂H) or to separate the product from fully fluorinated side products.
References
-
Zafrani, Y., et al. (2017).[2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
- Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Classic reference for values).
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry.
Sources
IR spectroscopy characteristic bands for aryl difluoromethyl groups
Technical Guide: IR Spectroscopic Identification of Aryl Difluoromethyl ( ) Motifs
Abstract
The aryl difluoromethyl group (
Fundamental Vibrational Mechanics of
The infrared spectrum of the aryl difluoromethyl group is defined by two primary vibrational domains: the high-frequency
1.1 The Diagnostic
Stretch (
)
The most distinct feature of the
-
Frequency: Typically
. -
Environmental Sensitivity: This band is highly sensitive to the local electronic environment and hydrogen bonding. In the presence of H-bond acceptors (e.g., DMSO, nitro groups), this band can undergo a blue shift (to
) accompanied by a decrease in intensity, a phenomenon known as improper or blue-shifting hydrogen bonding.
1.2 The
Stretching Region (
)
The
-
Frequency: Broad, intense bands in the
range. -
Differentiation: While overlapping with
, the group lacks the specific, sharp "umbrella" deformation modes often seen with groups at lower frequencies.
Comparative Analysis: vs. Analogues
The following table summarizes the key diagnostic bands required to distinguish the difluoromethyl group from its closest structural relatives.
Table 1: Characteristic IR Bands for Fluorinated Aryl Substituents
| Vibrational Mode | Aryl Difluoromethyl ( | Aryl Trifluoromethyl ( | Aryl Difluoromethoxy ( |
| Absent | |||
| Absent | Absent | ||
| Deformation ( | Complex fingerprint | Distinct bands | Complex fingerprint |
| Key Differentiator | Presence of weak band | Absence of aliphatic C-H band | Presence of strong C-O band |
Analyst Insight: The presence of a weak band near
in a fluorinated aromatic compound is the "smoking gun" for, provided an alkyl chain is not obscuring the region. compounds will show a "clean" gap between aromatic ( ) and the fingerprint region, except for overtones.
Experimental Protocol: Self-Validating Identification Workflow
To unambiguously identify the
Protocol: H-Bonding Shift Validation
Objective: Confirm the presence of the polarized
-
Baseline Spectrum (Non-Polar):
-
Prepare a
solution of the analyte in Carbon Tetrachloride ( ) or Hexane . -
Record the spectrum in a
NaCl or KBr liquid cell. -
Target Observation: Note the exact position of the
band (likely ).
-
-
Challenge Spectrum (Polar/Acceptor):
-
Data Interpretation:
-
Shift Observed: Confirms
(or other acidic C-H). The bond strengthens due to electron density redistribution upon H-bonding (anti-cooperative effect). -
No Shift: Suspect standard alkyl
or steric blocking.
-
Visualization: Spectral Decision Logic
The following diagram outlines the logical decision tree for classifying an unknown fluorinated aryl compound based on IR data.
Figure 1: Decision tree for identifying fluorinated aryl substituents using IR characteristic bands.
References
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bonding of the difluoromethyl group. The Journal of Organic Chemistry.
- Mechanistic Claim: Establishes the H-bond donor capability of and the associ
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisosteres: Structural, Physical, and Chemical Properties. Journal of Medicinal Chemistry.
- Data Support: Provides comparative lipophilicity and structural d
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
- Protocol Standard: Authoritative source for general C-F and C-H stretching frequencies.
-
Pianca, M., et al. (1999).[9] End groups in fluoropolymers. Journal of Fluorine Chemistry.
- Experimental Data: Identifies specific stretching bands at and in fluorin
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- 1. researchgate.net [researchgate.net]
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- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. IR Group Frequencies [owl.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 20.210.105.67 [20.210.105.67]
The Tale of Two Fluorines: A Researcher's Guide to the Lipophilicity of CF2H vs. CF3 Benzene Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the most utilized fluorinated motifs, the trifluoromethyl (CF3) group has long been a staple for medicinal chemists seeking to enhance metabolic stability and binding affinity. However, its close relative, the difluoromethyl (CF2H) group, is emerging as a nuanced alternative, offering a distinct physicochemical profile that warrants careful consideration. This guide provides an in-depth comparison of the lipophilicity, a critical determinant of a drug's behavior, of CF2H- and CF3-substituted benzene derivatives, supported by experimental data and mechanistic insights.
The Lipophilicity Conundrum: More Than Just Fluorine Count
Lipophilicity, quantified by the logarithm of the partition coefficient (LogP), governs a molecule's ability to traverse cellular membranes, bind to targets, and undergo metabolism.[1][2] While it is a common assumption that increasing the fluorine content invariably increases lipophilicity, the comparison between CF2H and CF3 groups on an aromatic ring reveals a more complex reality. The trifluoromethyl group is indeed a strongly lipophilic substituent. In contrast, the difluoromethyl group, with its retained hydrogen atom, introduces an element of polarity and the capacity for hydrogen bond donation, which can significantly modulate a molecule's overall lipophilicity.[3]
Quantitative Comparison: LogP Values of Substituted Benzenes
| Parent Compound | Substituent | Derivative | Experimental LogP | Reference |
| Benzene | -H | Benzene | 2.13 | [4] |
| Benzene | -CF3 | Trifluoromethylbenzene | 2.84 | [5] |
| Nitrobenzene | -CF3 (para) | p-Nitrobenzotrifluoride | 2.50 | [6] |
| Nitrobenzene | -CF3 (meta) | m-Nitrobenzotrifluoride | Not specified | [7] |
Note: Directly comparable, experimentally determined LogP values for a series of CF2H-substituted benzenes proved difficult to compile from the available literature, highlighting a data gap in the field. The discussion below relies on mechanistic understanding and data from non-aromatic systems to infer the expected trends.
The Hansch hydrophobicity parameter (π) further quantifies the lipophilic contribution of a substituent. The π value for the -CF3 group is well-established at +0.88 [8], indicating its significant contribution to increasing lipophilicity relative to hydrogen. A definitive, context-independent π value for the -CF2H group is more challenging to assign, as its contribution is highly dependent on the molecular environment and its capacity for hydrogen bonding.[9]
Mechanistic Underpinnings: The Decisive Role of the C-H Bond
The fundamental difference in the lipophilicity of CF2H and CF3-substituted aromatics lies in the presence of a hydrogen atom in the difluoromethyl group. This C-H bond, polarized by the adjacent fluorine atoms, can act as a hydrogen bond donor.[3] This capability introduces a hydrophilic character that partially counteracts the lipophilic contribution of the fluorine atoms.
The trifluoromethyl group, lacking a hydrogen bond donor, presents a uniformly lipophilic surface. The strong C-F bonds are metabolically stable, and the group's electron-withdrawing nature can influence the properties of the aromatic ring.[10]
The following diagram illustrates the key structural and electronic differences that influence lipophilicity:
Caption: Key property differences between CF3 and CF2H groups impacting lipophilicity.
Experimental Determination of LogP: Protocols for the Bench Scientist
Accurate determination of LogP is crucial for validating computational models and making informed decisions in drug design. The following are established protocols for measuring the lipophilicity of fluorinated compounds.
The Shake-Flask Method (OECD 107)
The "gold standard" for LogP determination, the shake-flask method, directly measures the partitioning of a compound between n-octanol and water.[4][11]
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the pre-saturated water to the n-octanol solution in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, GC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP determination using the shake-flask method.
¹⁹F NMR Spectroscopy: A Modern Approach for Fluorinated Compounds
For fluorinated molecules, ¹⁹F NMR spectroscopy offers a powerful and often more straightforward alternative to traditional methods, as it avoids the need for UV-active chromophores and can be less susceptible to impurities.[12]
Protocol:
-
Sample Preparation: Prepare a biphasic mixture of n-octanol and water (or a suitable buffer) directly in an NMR tube. Add the fluorinated compound of interest.
-
Equilibration: Vortex or shake the NMR tube to ensure thorough mixing and allow it to stand for a period to reach equilibrium and for the phases to separate.
-
Data Acquisition: Acquire a ¹⁹F NMR spectrum. The signals corresponding to the compound in the n-octanol and aqueous layers will appear at slightly different chemical shifts.
-
Quantification: Integrate the signals corresponding to the compound in each phase.
-
Calculation: The ratio of the integrals is directly proportional to the ratio of the concentrations. Calculate LogP from this ratio.
Caption: Workflow for LogP determination using ¹⁹F NMR spectroscopy.
Conclusion and Future Perspectives
The choice between incorporating a CF2H or a CF3 group onto a benzene ring is a strategic decision with significant implications for a molecule's lipophilicity. The CF3 group reliably increases lipophilicity, a desirable trait for enhancing membrane permeability and metabolic stability in many cases. However, the CF2H group offers a more nuanced profile. Its ability to act as a hydrogen bond donor can temper the increase in lipophilicity, potentially improving aqueous solubility and offering unique interactions with biological targets.
For the drug development professional, understanding these differences is paramount. When a significant boost in lipophilicity is required, the CF3 group remains a go-to substituent. Conversely, when a more subtle modulation is desired, or when the introduction of a hydrogen bond donor could be advantageous for target engagement, the CF2H group presents a compelling alternative. The continued collection of experimental LogP data for a wider range of matched CF2H and CF3 derivatives will be invaluable in refining our predictive models and guiding the rational design of next-generation therapeutics.
References
-
Efficient log P determination by automated, spatially encoded 19F NMR spectroscopy. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]
-
Methods for Determination of Lipophilicity. [Link]
-
Quantitative structure-activity relationships (QSAR). [Link]
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. [Link]
-
(PDF) LogP / LogD shake-flask method v1. [Link]
-
Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]
-
(Trifluoromethyl)benzene. [Link]
-
Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. [Link]
-
LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. [Link]
-
Log P values of fluorinated benzene derivatives. [Link]
-
Calculation of hydrophobic constant (log P) from pi and f constants. [Link]
-
LogP—Making Sense of the Value. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
p-Nitrobenzotrifluoride. [Link]
-
Benzene, 1-nitro-3-(trifluoromethyl)-. [Link]
-
Which one is more acidic – 3,5-dinitrophenol or 4-nitrophenol. [Link]
-
Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. [Link]
-
Comparison of the changes in Log P of selected alkyl and fluoroalkyl... [Link]
-
4-(Trifluoromethyl)aniline. [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole. [Link]
-
CF2H, a Hydrogen Bond Donor. [Link]
-
Polynitrobenzene Derivatives, Containing -CF3, -OCF3, and -O(CF2)nO- Functional Groups, as Candidates for Perspective Fluorinated High-Energy Materials: Theoretical Study. [Link]
-
Superelectrophiles and the Effects of Trifluoromethyl Substituents. [Link]
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Precision Structural Profiling of Sterically Crowded Polyhalobenzenes
Topic: Crystal structure analysis of sterically crowded polyhalobenzenes Content Type: Publish Comparison Guide
Executive Summary
The Challenge: Sterically crowded polyhalobenzenes (e.g., hexahalobenzenes like
The Solution: This guide compares the industry-standard High-Resolution Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural elucidation methods (PXRD, ssNMR, DFT). We establish SC-XRD, augmented by Hirshfeld Surface Analysis , as the superior methodology for resolving the subtle bond angle deformations and Type II halogen contacts that define the physicochemical properties of these materials.
Comparative Analysis: SC-XRD vs. Alternatives
For researchers in crystal engineering and drug development, choosing the right analytical tool is critical.[1] Below is a direct performance comparison of structural analysis techniques for polyhalobenzenes.
| Feature | SC-XRD (The Gold Standard) | Powder XRD (PXRD) | Solid-State NMR (ssNMR) | DFT / CSP (Computational) |
| Atomic Resolution | Ultra-High (<0.8 Å) . Essential for detecting 1-2° bond angle distortions caused by steric crowding. | Moderate. Peak overlap in low-symmetry crowded systems obscures atomic-level distortion. | N/A. Probes local magnetic environment, not direct coordinates. | Theoretical. Depends heavily on the chosen functional (e.g., B3LYP-D3). |
| Halogen Bond Detection | Direct Visualization . Distinguishes between Type I (symmetrical) and Type II (directional) contacts.[2] | Inferential. Can suggest packing motifs but rarely confirms specific contact geometries. | Indirect. Chemical shift tensors ( | Predictive . Excellent for calculating interaction energies ( |
| Handling Disorder | Excellent . Low-temperature data collection (100 K) freezes dynamic disorder common in globular molecules like | Poor. Disorder manifests as peak broadening, often misinterpreted as amorphous content. | Good for dynamic disorder, but lacks long-range order information. | N/A. Typically models static, ordered structures (0 K). |
| Sample Requirement | Single crystal ( | Bulk powder (mg scale). Easiest sample prep. | Bulk powder ( | None (In silico). |
Why SC-XRD Wins for Polyhalobenzenes
While PXRD is sufficient for phase identification, it fails to capture the "ipso-carbon push" —a phenomenon where steric crowding forces the carbon atoms bonded to halogens toward the ring center. Only SC-XRD provides the geometric precision to measure these
Deep Dive: The SC-XRD Workflow
To successfully characterize these difficult molecules, a standard protocol is insufficient. The following workflow integrates specific modifications for sterically crowded halogenated systems.
Diagram 1: Optimized Structural Elucidation Workflow
Caption: Optimized workflow for analyzing sterically crowded polyhalobenzenes, prioritizing low-temperature handling to freeze rotational disorder common in globular
Experimental Protocol: Crystallization & Analysis
Objective: Grow diffraction-quality crystals of hexakis(bromomethyl)benzene or similar crowded analogs and map the halogen bonding network.
Phase 1: Crystal Growth (Vapor Diffusion Method)
Polyhalobenzenes often exhibit poor solubility in standard polar solvents. The "Good Solvent / Poor Solvent" diffusion method is critical.
-
Dissolution: Dissolve 10 mg of the polyhalobenzene in 1.5 mL of Toluene or Chlorobenzene (Good Solvent) in a small inner vial. Sonicate if necessary to ensure complete dissolution.
-
Precipitant Setup: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Methanol or Pentane (Poor Solvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvesting: After 3-7 days, inspect under polarized light. Select crystals with sharp edges and no visible cracks.
Phase 2: Data Collection & Refinement
-
Mounting: Select a crystal (
mm). Mount on a MiTeGen loop using Paratone-N oil. -
Cooling: Immediately flash-cool to 100 K using a nitrogen stream.
-
Why: Polyhalobenzenes are often globular and prone to plastic crystalline phases (rotator phases) at room temperature. Cooling is mandatory to lock the molecular orientation.
-
-
Collection: Use Mo K
radiation ( Å). Collect a full sphere of data (redundancy ) to accurately model absorption corrections, which are significant for heavy atoms like Br and I. -
Refinement:
-
Use SHELXL .
-
Check for Type I vs. Type II Halogen Contacts .
-
Type I:
(symmetrical, dispersion-driven). -
Type II:
(electrophilic-nucleophilic, true Halogen Bond).
-
Data Interpretation: Quantifying Steric Strain
When analyzing the output data, specific structural parameters indicate the degree of steric crowding.
Table 1: Structural Markers of Steric Crowding in Polyhalobenzenes
| Parameter | Normal Benzene Value | Crowded Polyhalobenzene ( | Interpretation |
| C-C-C Bond Angle | 120.0° | 118° - 122° (Alternating) | The ring puckers to relieve repulsion between adjacent halogens. |
| C-X Bond Displacement | 0.00 Å (In-plane) | Halogens are pushed above/below the mean ring plane (Ruffling). | |
| Packing Coefficient | ~0.70 | > 0.75 | "Interlocking" of halogens creates ultra-dense packing. |
| Intermolecular X...X | Sum of vdW Radii | < Sum of vdW Radii (-5 to -10%) | Evidence of strong Halogen Bonding stabilizing the distorted structure. |
Diagram 2: Halogen Bonding Geometries
Caption: Comparison of halogen contact types. SC-XRD allows the precise measurement of angles (
References
-
Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link
-
Desiraju, G. R. (2013). "Crystal Engineering: A Textbook." World Scientific. (Focuses on Type I/II contacts). Link
-
Bui, T. T. T., et al. (2009). "The nature of halogen...halogen interactions: a model derived from experimental data." Chemical Communications. Link
-
Pollock, J. B., et al. (2025). "Deformation of the benzene ring upon fluorination: Equilibrium structures." Journal of Molecular Structure. (Provides baseline data for ring distortion). Link
-
Hargittai, I. (2008). "Molecular structure and benzene ring deformation of cyanobenzenes." Journal of Physical Chemistry A. Link
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deformation characteristics of solid-state benzene as a step towards understanding planetary geology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Bioisosteric Validation of CF₂H Group as OH or SH Replacement
Executive Summary: The Lipophilic Hydrogen Bond Donor
In modern drug design, the replacement of hydroxyl (-OH) or thiol (-SH) groups with a difluoromethyl (-CF₂H) moiety is a high-impact strategy to modulate physicochemical properties without sacrificing critical binding interactions.[1][2][3] While -OH and -SH groups are excellent hydrogen bond donors (HBD), they often suffer from rapid metabolic conjugation (glucuronidation/sulfation), poor membrane permeability due to high polarity, or oxidative instability (in the case of thiols).
The -CF₂H group functions as a lipophilic hydrogen bond donor .[4][5] The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, rendering the hydrogen sufficiently acidic to act as a donor in H-bond interactions (
Physicochemical Comparison: OH vs. SH vs. CF₂H[1][2][5][6]
The decision to deploy a -CF₂H replacement must be grounded in quantitative physicochemical changes. The table below summarizes the shift in properties when replacing a phenolic -OH or thiophenol -SH with an aryl-CF₂H.
Table 1: Comparative Physicochemical Profile (Aryl-R Scaffolds)
| Property | Phenolic -OH | Thiophenol -SH | Aryl-CF₂H | Bioisosteric Impact |
| H-Bond Donor Acidity ( | ~0.60 (Strong) | ~0.10 (Weak) | 0.10 – 0.20 | CF₂H is a weak donor, comparable to SH but weaker than OH. |
| Lipophilicity ( | Reference (0.0) | +0.5 to +1.0 | +0.5 to +1.0 | Significant increase in lipophilicity vs OH; similar to SH. |
| Metabolic Liability | High (Phase II Conjugation) | High (Oxidation/S-Methylation) | Low | Blocks metabolic soft spots; extends |
| Membrane Permeability | Low (High PSA) | Moderate | High | Reduced Polar Surface Area (PSA) improves passive diffusion. |
| H-Bond Geometry | Directional ( | Diffuse | Highly Directional | C-H vector dictates interaction angle. |
Analyst Insight: The "Acidity (
)" parameter refers to the Abraham solute hydrogen bond acidity.[4] Note that while -CF₂H is a weaker donor than -OH, its lipophilicity allows it to penetrate hydrophobic pockets where a hydrated -OH group would incur a high desolvation penalty.
Structural & Mechanistic Validation
To validate -CF₂H as a replacement, one must confirm that the C-H bond is polarized enough to maintain the key interaction with the biological target (usually a backbone carbonyl or side-chain carboxylate).
The Polarization Mechanism
The electronegativity of Fluorine (
-
Bond Length: The
bond in is slightly shorter than a standard alkane due to the fluorine effect, but the H-bond distance ( ) is typically 2.2–2.6 Å. -
Binding Affinity: In matched molecular pair (MMP) studies, the loss of strong H-bond energy from -OH is often compensated by the gain in hydrophobic interaction entropy (desolvation) and improved van der Waals contacts of the
moiety.
Diagram 1: H-Bond Donor Interaction Model
This diagram illustrates the electronic distribution and interaction geometry comparison between a Phenol and a Difluoromethyl-arene.
Figure 1: Comparison of hydrogen bonding modes.[2][6][7] The CF₂H group relies on fluorine-induced polarization to act as a donor.[6]
Experimental Validation Protocols
As a Senior Scientist, you cannot rely on theoretical bioisosterism alone. You must experimentally verify that the -CF₂H analog retains donor capability and improves stability.
Protocol A: H-Bond Acidity Determination ( H NMR Titration)
Objective: Quantify the H-bond donor strength (
-
Preparation: Dissolve the
test compound (10 mM) in . -
Baseline Scan: Record the
H NMR and identify the triplet characteristic of ( Hz). Record chemical shift ( ). -
Titration: Add equivalents of the standard acceptor (TBPO) or switch solvent to DMSO-
. -
Measurement: Record the shift of the
proton ( ). -
Calculation:
-
Interpretation: A
ppm indicates significant H-bond donor capability. Values for activated aryl- can reach 1.0–1.5 ppm.
-
Protocol B: Microsomal Metabolic Stability
Objective: Confirm the resistance of
-
Incubation: Incubate test compound (1
M) with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C. -
Initiation: Add NADPH regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Output: Plot % remaining vs. time. Calculate intrinsic clearance (
).-
Success Criterion: The
analog should show degradation at 60 mins, whereas phenolic parents often show loss (if glucuronidation is active in the system used, e.g., hepatocytes).
-
Diagram 2: Bioisosteric Validation Workflow
This flowchart outlines the decision logic for validating the replacement.
Figure 2: Step-by-step workflow for validating CF₂H bioisosteres in drug discovery.
Case Study Evidence
Case Study: ZSTK474 (PI3K Inhibitor) In the development of PI3K inhibitors, the replacement of a hydrogen bond donor with a difluoromethyl group demonstrated the utility of this bioisostere.
-
Context: Researchers explored difluoromethyl groups on triazine scaffolds.
-
Observation: The
group maintained crucial H-bond interactions with the kinase hinge region (valine/alanine backbone) while significantly improving cellular permeability compared to the hydroxyl or amino analogs. -
Outcome: This validated that
can mimic the H-bond donor role of or in ATP-binding pockets while enhancing the pharmacokinetic profile.
References
-
Zafrani, Y., et al. (2017).[8] "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Erickson, J. A., et al. (2025).[1] "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry.
-
Sessler, C. D., et al. (2017). "CF2H, a Hydrogen Bond Donor."[2][3][4][5][9][6][7][10] Journal of the American Chemical Society.
-
Xiong, H. Y., et al. (2024).[6] "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation." Macmillan Group Publications.
Sources
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- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 7. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Safety Operating Guide
Mastering the Safe Handling of 1-Bromo-3-(difluoromethyl)-2-iodobenzene: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Handling Information
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 1-Bromo-3-(difluoromethyl)-2-iodobenzene. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a halogenated aromatic compound. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, by analyzing its structural analogues—such as 1-bromo-3-fluoro-2-iodobenzene and other halogenated benzenes—we can anticipate its toxicological profile. The presence of bromine, iodine, and a difluoromethyl group on a benzene ring suggests potential for skin, eye, and respiratory irritation.[1][2][3][4][5] Halogenated organic compounds as a class can also pose long-term health risks, including potential liver and kidney damage, and some are suspected carcinogens.[6] Therefore, a cautious and well-documented approach is paramount.
Anticipated Hazards:
-
Eye Irritation: Causes serious eye irritation.[1][2][3][7][8]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][4][8]
-
Long-Term Effects: Prolonged or repeated exposure to similar halogenated solvents may lead to central nervous system depression and damage to the liver and kidneys.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum requirements for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield is required when handling larger quantities (>50 mL) to protect against splashes.[1][6] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common choice, but always check the manufacturer's compatibility chart for halogenated solvents.[6] Double-gloving is recommended for extended procedures. Gloves must be inspected for tears or pinholes before each use.[9] |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of a flame-resistant material like Nomex is essential. Ensure it is fully buttoned. |
| Respiratory | Use within a Certified Chemical Fume Hood | All manipulations of this compound that could generate vapors or aerosols must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[10] |
Operational Plan: From Benchtop to Disposal
A systematic workflow is crucial for minimizing risk. The following diagram illustrates the key stages of handling this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheets (SDS) for structurally similar compounds to understand the potential hazards.[1][2][3][4][8][11][12]
-
Don all required personal protective equipment as outlined in the table above.
-
Ensure the chemical fume hood is certified and functioning correctly. The sash should be positioned as low as possible while allowing for comfortable manipulation.
-
Prepare all necessary equipment and reagents before introducing the this compound into the hood.
-
-
Handling:
-
Weighing and Transfer: Conduct all weighing and transfers of the compound within the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Reaction Setup: When setting up reactions, ensure all glassware is free from cracks and stars. Use secure clamps and a sturdy lattice.
-
Work-up and Purification: Be mindful that purification steps such as distillation or chromatography may concentrate the compound, potentially increasing the risk. Ensure adequate cooling and ventilation.
-
-
Decontamination:
-
Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., isopropanol) after use.
-
Thoroughly wash all glassware that has come into contact with the compound.
-
Remove PPE carefully to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[8]
-
Disposal Plan: Environmental Responsibility
Halogenated organic waste must be disposed of with care to prevent environmental contamination.[13][14]
-
Waste Segregation: Never mix halogenated waste with non-halogenated waste streams.[14][15] The combustion of mixed waste can produce highly toxic byproducts.[13]
-
Waste Containers: Use a designated, clearly labeled, and leak-proof container for all this compound waste.[6][14] The container should be kept closed when not in use.[6]
-
Labeling: The waste container must be labeled with "Halogenated Organic Waste" and the full chemical name "this compound".[6]
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[14]
Emergency Procedures: Be Prepared
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][4][8][12][16] Remove contaminated clothing. Seek medical attention if irritation persists.[7][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4][8][12] Remove contact lenses if present and easy to do.[4][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][4][8][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting.[1][16] Rinse the mouth with water. Seek immediate medical attention.[16]
In Case of a Spill:
-
Small Spills (within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill pillow.
-
Place the absorbent material into a sealed container for disposal as halogenated waste.[6]
-
Clean the spill area with a suitable solvent.
-
-
Large Spills (outside a fume hood):
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Bromo-3-fluoro-4-iodobenzene.
- RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-Bromo-3,5-difluorobenzene.
- Synquest Labs. (2018, December 6). Safety Data Sheet: 1-Bromo-3-(difluoromethyl)benzene.
- INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet: 2,4,6-TRIFLUOROBENZYL BROMIDE.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-Bromo-3-iodobenzene.
- Pharmaffiliates. (2025, October 6). Material Safety Data Sheet: 1-Bromo-3-chloro-2-iodobenzene.
- Science.gov. (n.d.). halogenated aromatic compounds: Topics by Science.gov.
- ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Hydrocarbons, Halogenated Aromatic.
- TCI Chemicals. (2025, September 4). Safety Data Sheet: 1,3-Dibromo-2-iodobenzene.
- Fisher Scientific. (2024, March 13). Safety Data Sheet: 1-Bromo-3-chloro-2-iodobenzene.
- Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet: 2-Bromo-3-fluorobenzotrifluoride.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: Benzene, 1-bromo-2-iodo-.
- Google Patents. (2013). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
- PubChem. (n.d.). 1-Bromo-3-fluoro-2-iodobenzene.
- Benchchem. (n.d.). Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals.
Sources
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- 2. fishersci.com [fishersci.com]
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- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 1-Bromo-3-fluoro-2-iodobenzene | C6H3BrFI | CID 2783127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. indofinechemical.com [indofinechemical.com]
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- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. pharmaffiliates.com [pharmaffiliates.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
